1-(3-Methylpiperazin-1-yl)butan-1-one mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one Executive Summary 1-(3-Methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3) is a synthetic aliphatic heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one
Executive Summary
1-(3-Methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3) is a synthetic aliphatic heterocycle characterized by a 3-methylpiperazine core conjugated to a butyryl chain. In medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently utilized to anchor small molecules to the orthosteric sites of G-protein-coupled receptors (GPCRs) and monoamine transporters[1]. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in vitro framework for elucidating the mechanism of action (MoA) of this compound and its structural analogs. Based on structure-activity relationship (SAR) principles, this guide focuses on its primary hypothesized targets: the Trace Amine-Associated Receptor 1 (TAAR1) and serotonergic (5-HT) pathways[2].
Pharmacological Rationale & Structural Causality
To understand the in vitro mechanism of action, we must first deconstruct the molecule's pharmacophore. The piperazine moiety acts as a basic anchor; at physiological pH, the secondary amine (N4) is protonated, allowing it to form a critical salt bridge with highly conserved aspartate residues in the transmembrane domains of GPCRs (e.g., D103^{3.32} in hTAAR1)[1].
The addition of the butan-1-one (butyryl) group at the N1 position serves two mechanistic purposes:
Lipophilic Vectoring: It drives the molecule into secondary hydrophobic binding pockets, which often dictates functional selectivity (agonist vs. antagonist)[3].
Metabolic Shielding: N-acylation prevents rapid oxidative deamination by monoamine oxidases (MAOs), a common metabolic fate for unsubstituted piperazines.
Because structurally related piperazines (like MeOPP or TFMPP) are known to inhibit monoamine reuptake and act as non-selective serotonin/TAAR1 ligands, our in vitro workflow must systematically evaluate both receptor binding and functional signal transduction[4].
Experimental Workflow & Self-Validating Systems
To ensure scientific integrity, every protocol must include a self-validating mechanism. A single-point assay is insufficient; we must measure concentration-response curves and calculate the Z'-factor for all functional assays to ensure a robust signal-to-background ratio (
Z′≥0.5
).
Caption: Logical workflow for the in vitro pharmacological profiling of piperazine derivatives.
This assay determines the binding affinity (
Ki
) of 1-(3-Methylpiperazin-1-yl)butan-1-one for the human TAAR1 receptor.
Causality: We use [
3
H]RO5166017 as the radioligand because it is a highly specific, well-characterized TAAR1 ligand, minimizing off-target noise in the membrane preparation[5].
Self-Validation: Non-specific binding (NSB) is defined using 10 µM of unlabeled β-phenylethylamine (PEA). If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.
Methodology:
Membrane Preparation: Harvest HEK-293 cells stably expressing hTAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 µg/µL.
Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 pM to 10 µM), 50 µL of [
3
H]RO5166017 (final concentration 2 nM), and 100 µL of membrane suspension.
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash 3x with ice-cold buffer.
Detection: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate
Ki
using the Cheng-Prusoff equation.
Because TAAR1 is a G
αs
-coupled receptor, its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[5].
Causality: We include 3-isobutyl-1-methylxanthine (IBMX) in the assay buffer. IBMX is a phosphodiesterase (PDE) inhibitor; without it, endogenous PDEs would rapidly degrade the generated cAMP, leading to false negatives.
Methodology:
Cell Seeding: Seed hTAAR1-HEK293 cells into a 384-well white opaque plate at 10,000 cells/well. Incubate overnight.
Compound Treatment: Remove media and add 10 µL of stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) containing 1-(3-Methylpiperazin-1-yl)butan-1-one at varying concentrations. Incubate for 30 minutes at 37°C.
Lysis & Detection: Add 10 µL of TR-FRET cAMP detection reagent (e.g., LanceUltra or Cisbio HTRF). Incubate for 1 hour at room temperature[3].
Readout: Measure time-resolved fluorescence on a multi-mode plate reader (excitation 337 nm, emission 665/620 nm).
Caption: Hypothesized Gαs-coupled signal transduction pathway mediated by TAAR1 activation.
Quantitative Data Presentation
To contextualize the pharmacological profile of 1-(3-Methylpiperazin-1-yl)butan-1-one, it is critical to benchmark its in vitro metrics against known reference standards. The table below summarizes a representative profiling matrix used to determine whether the compound acts as an agonist, antagonist, or reuptake inhibitor[3][4].
Note: In functional assays, if the compound fails to stimulate cAMP on its own but blocks the cAMP accumulation induced by the
EC80
of PEA, it is classified as an antagonist, a profile highly sought after for hypodopaminergic disease models[3][5].
Conclusion
Establishing the in vitro mechanism of action for piperazine derivatives like 1-(3-Methylpiperazin-1-yl)butan-1-one requires a multi-tiered approach. By combining radioligand binding to confirm physical target engagement with TR-FRET cAMP assays to map functional signal transduction, researchers can accurately classify the compound's pharmacodynamics. The structural presence of the butyryl chain heavily influences this profile, likely steering the molecule toward specific monoaminergic GPCRs such as TAAR1 or 5-HT receptors, while providing a degree of metabolic stability against monoamine oxidases.
Pharmacokinetic profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one Foreword: Charting the Course for a Novel Chemical Entity The journey of a new chemical entity (NCE) from laboratory b...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one
Foreword: Charting the Course for a Novel Chemical Entity
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous one, with pharmacokinetic (PK) profiling serving as a critical navigator. This guide outlines a comprehensive strategy for characterizing the absorption, distribution, metabolism, and excretion (ADME) of the novel compound 1-(3-Methylpiperazin-1-yl)butan-1-one. As this molecule is not extensively documented in public literature, we will apply first-principle drug development methodologies. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and forms a solid foundation for further development.
Part 1: Foundational In Vitro Characterization
Before committing to costly and complex in vivo studies, a suite of in vitro assays is essential to predict the compound's behavior. These initial screens are designed to identify potential liabilities and inform the design of subsequent experiments.
Physicochemical Properties: The Starting Point
The intrinsic properties of 1-(3-Methylpiperazin-1-yl)butan-1-one will dictate its interaction with biological systems.
Solubility: The ability of the compound to dissolve in aqueous solutions is a prerequisite for absorption. We will determine its kinetic and thermodynamic solubility at various pH levels (e.g., 2.0, 6.5, 7.4) to simulate the conditions of the gastrointestinal tract and blood. Low solubility can be a significant hurdle for oral bioavailability.
Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of a molecule's ability to cross cell membranes. A balanced LogD is often sought; too high, and the compound may become sequestered in fatty tissues, while too low may impede membrane permeation.
pKa: The ionization constant(s) will determine the charge of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins.
Permeability Assessment: Crossing the Barrier
For a drug to be effective, it must reach its target. For orally administered drugs, this begins with crossing the intestinal wall.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a first look at a compound's passive diffusion capabilities across an artificial lipid membrane. It is a cost-effective way to flag potential permeability issues early on.
Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard in vitro model of the human intestinal epithelium. This assay not only measures passive permeability but can also identify the involvement of active transporters. The bidirectional nature of the assay (apical to basolateral and basolateral to apical) allows for the calculation of an efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer yellow permeability test is also conducted as a secondary check.
Assay Execution:
The test compound (1-(3-Methylpiperazin-1-yl)butan-1-one) is added to the apical (A) or basolateral (B) side of the monolayer.
Samples are taken from the receiver compartment at specified time points.
The concentration of the compound in the samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).
Papp (A-to-B): (dQ/dt) / (A * C0)
Efflux Ratio: Papp (B-to-A) / Papp (A-to-B)
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
Metabolic Stability: The Race Against Clearance
The rate at which a compound is metabolized is a primary determinant of its half-life and dosing frequency.
Microsomal Stability Assay: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I drug metabolism. Incubating 1-(3-Methylpiperazin-1-yl)butan-1-one with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor) allows for the determination of its intrinsic clearance.
Hepatocyte Stability Assay: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Primary hepatocytes are therefore used to evaluate both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for determining in vitro metabolic stability.
Plasma Protein Binding: The Free Fraction
Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target. High plasma protein binding can limit the efficacy and influence the clearance of a drug. Equilibrium dialysis is the gold standard method for determining the fraction of a drug bound to plasma proteins.
Data Summary Table: In Vitro ADME Profile of 1-(3-Methylpiperazin-1-yl)butan-1-one
Parameter
Assay
Result
Interpretation
Solubility
Kinetic Solubility
e.g., 150 µg/mL at pH 7.4
Moderate solubility
Permeability
Caco-2 Papp (A-B)
e.g., 15 x 10⁻⁶ cm/s
High permeability
Efflux Ratio
e.g., 1.2
Not a substrate of efflux transporters
Metabolic Stability
Human Liver Microsome t½
e.g., 45 min
Moderate stability
Plasma Protein Binding
Human Plasma
e.g., 85% bound
Moderate to high binding
Part 2: Definitive In Vivo Pharmacokinetic Studies
Following promising in vitro data, the next crucial step is to understand the compound's disposition in a living organism. The choice of animal species (typically rodents, such as rats or mice, for initial studies) should be guided by metabolic similarity to humans, if known.
Study Design: Intravenous vs. Oral Administration
A fundamental in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.
Intravenous (IV) Administration: This route ensures 100% of the dose enters systemic circulation directly. The resulting plasma concentration-time profile allows for the determination of key systemic PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Oral (PO) Administration: This route is typically the intended clinical route and provides insights into oral absorption and first-pass metabolism. By comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the IV dose, the absolute oral bioavailability (F%) can be calculated.
Logical Framework for In Vivo PK Study
Foundational
1-(3-Methylpiperazin-1-yl)butan-1-one molecular weight and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the molecular and physicoch...
This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1-(3-Methylpiperazin-1-yl)butan-1-one, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates its chemical identity, structural features, and key physicochemical parameters. In the absence of extensive experimental data, this guide incorporates in silico predictions for several properties to provide a foundational understanding for researchers. Furthermore, standardized experimental protocols for the determination of key physicochemical properties are detailed to ensure data reproducibility and integrity.
Introduction
1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted N-acylpiperazine. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of a butanoyl group and a methyl substituent on the piperazine ring can influence the compound's lipophilicity, basicity, and metabolic stability, thereby modulating its biological activity and disposition. This guide aims to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this molecule.
Chemical Identity and Structure
The unique arrangement of functional groups in 1-(3-Methylpiperazin-1-yl)butan-1-one dictates its chemical behavior and potential for molecular interactions.
Caption: 2D structure of 1-(3-Methylpiperazin-1-yl)butan-1-one.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. Due to the limited availability of experimental data for 1-(3-Methylpiperazin-1-yl)butan-1-one, the following table includes predicted values from established computational models. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.
Note on Predicted Values: In silico prediction of physicochemical properties is a valuable tool in the early stages of research.[5][6] These predictions are based on the molecule's structure and employ algorithms trained on large datasets of experimentally determined properties.
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, detailed methodologies for key experiments are provided below. The causality behind experimental choices is explained to ensure a robust and self-validating system.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp and defined melting range is characteristic of a pure compound.
Apparatus:
Capillary melting point apparatus
Sealed capillary tubes
Spatula
Mortar and pestle (if the sample is not a fine powder)
Procedure:
Sample Preparation: Ensure the sample of 1-(3-Methylpiperazin-1-yl)butan-1-one is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Heating Rate: For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.
Accurate Determination: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Workflow for Physicochemical Characterization
Caption: Workflow for experimental physicochemical characterization.
Safety and Handling
Based on available data, 1-(3-Methylpiperazin-1-yl)butan-1-one should be handled with appropriate safety precautions.[1]
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Wear protective gloves, eye protection, and a lab coat.
Use in a well-ventilated area or under a fume hood.
Avoid inhalation of dust or vapors.
Wash hands thoroughly after handling.
Conclusion
This technical guide provides a foundational understanding of 1-(3-Methylpiperazin-1-yl)butan-1-one, consolidating its known chemical identity and providing in silico predicted physicochemical properties to bridge the gap in experimental data. The detailed experimental protocols offer a standardized approach for researchers to validate these predictions and further characterize this compound. As a member of the N-acylpiperazine class, this molecule holds potential for further investigation in drug discovery and development, and this guide serves as a valuable starting point for such endeavors.
References
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48b26105f2526e95261081545645524879203923]([Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(3-Methylpiperazin-1-yl)butan-1-one Derivatives
Abstract The 1-(3-methylpiperazin-1-yl)butan-1-one scaffold is a key pharmacophore found in numerous centrally active therapeutic agents, particularly those targeting dopaminergic and serotonergic systems. Its structural...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1-(3-methylpiperazin-1-yl)butan-1-one scaffold is a key pharmacophore found in numerous centrally active therapeutic agents, particularly those targeting dopaminergic and serotonergic systems. Its structural features, including the basic nitrogen of the piperazine ring and the potential for diverse substitutions, make it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the methodologies used to determine and interpret the receptor binding affinity of this important class of compounds. We delve into the pharmacological rationale, present detailed, field-proven protocols for in vitro binding assays, and discuss the critical aspects of data analysis and interpretation. The ultimate goal is to equip scientists with the knowledge to rigorously characterize the interaction of these derivatives with their primary molecular targets, a crucial step in the discovery of novel therapeutics for neuropsychiatric disorders.
Introduction and Pharmacological Rationale
The piperazine moiety is a cornerstone of modern medicinal chemistry, present in a wide array of approved drugs, from antipsychotics like olanzapine to antihistamines like cetirizine.[2][3] The specific 1-(3-Methylpiperazin-1-yl)butan-1-one core is frequently associated with ligands targeting G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors. This is largely due to its structural resemblance to endogenous neurotransmitters and its ability to engage in key interactions within the receptor binding pockets.[4]
Many atypical antipsychotic drugs, for instance, derive their clinical profile from a specific ratio of affinities for dopamine D2 and serotonin 5-HT2A receptors.[5] A high affinity for D2 receptors is crucial for antipsychotic efficacy, while concurrent high affinity for 5-HT2A receptors is thought to mitigate the risk of extrapyramidal side effects.[5] Derivatives of the arylpiperazine class, which are structurally related to the topic scaffold, have been extensively studied for their potent interactions with dopamine D2 and D3 receptors, making this receptor family a primary focus for any new derivatives of the 1-(3-methylpiperazin-1-yl)butan-1-one series.[6][7][8] Therefore, accurately quantifying the binding affinity (typically expressed as the inhibition constant, Kᵢ) of novel derivatives at these and other CNS receptors is a fundamental objective in their preclinical evaluation.
This guide will focus on the gold-standard method for this determination: the in vitro competitive radioligand binding assay.
The principle behind competitive radioligand binding assays is to measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (50% inhibitory concentration).
Every step in a binding assay is designed to isolate and accurately measure the specific interaction between a ligand and its receptor.
Receptor Source : The assay requires a source of the target receptor. This is typically a crude membrane preparation from either cultured cell lines (e.g., HEK293 or CHO cells) engineered to express a high density of a specific human receptor subtype (e.g., Dopamine D2) or from animal tissue known to be rich in the receptor (e.g., rat striatum).[9] Using recombinant cell lines is often preferred as it ensures a homogenous population of a single receptor subtype, eliminating confounding interactions with other receptors present in native tissue.
Radioligand Selection : The choice of radioligand is critical. An ideal radioligand, such as [³H]Spiperone for D₂/D₃ receptors, binds to the target with very high affinity (sub-nanomolar K_d) and high specificity.[10][11] This high affinity allows for the use of low radioligand concentrations, which is a key assumption in the subsequent data analysis.
Defining Non-Specific Binding : Not all radioligand binding is to the receptor of interest; some will bind non-specifically to the filter, the tube walls, or other proteins in the membrane preparation. To quantify this, a parallel set of experiments is run in the presence of a very high concentration of a known, potent, unlabeled ligand (e.g., (+)-Butaclamol or Haloperidol for D₂ receptors).[9][10] This "cold" ligand occupies virtually all the specific receptor sites, so any remaining radioactivity detected is considered non-specific.
Separation : At the end of the incubation, the receptor-bound radioligand must be rapidly separated from the free, unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters.[10][12] The receptors and their bound radioligand are trapped on the filter, while the free radioligand passes through.
Detection : The radioactivity trapped on the filters is quantified using a liquid scintillation counter. The raw data is expressed in counts per minute (CPM) or disintegrations per minute (DPM).
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.
Predictive and Preliminary Toxicity Screening of 1-(3-Methylpiperazin-1-yl)butan-1-one: A Technical Guide
Executive Summary The compound 1-(3-Methylpiperazin-1-yl)butan-1-one is a synthetic acylpiperazine derivative. While the piperazine scaffold is a highly privileged structure in medicinal chemistry—frequently appearing in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3-Methylpiperazin-1-yl)butan-1-one is a synthetic acylpiperazine derivative. While the piperazine scaffold is a highly privileged structure in medicinal chemistry—frequently appearing in CNS, antimicrobial, and antineoplastic agents—it carries specific, predictable toxicological liabilities. High attrition rates in late-stage drug development necessitate rigorous, early-stage in vitro toxicity screening. This technical guide establishes a self-validating, mechanistically grounded preclinical screening cascade tailored specifically to the structural alerts inherent in this molecule.
Structural Toxicology & Causality Analysis
Before initiating empirical assays, a predictive in silico analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one reveals three primary structural alerts that dictate our experimental choices:
The Piperazine Core & N-Nitrosamine Risk: Piperazine rings are susceptible to oxidative metabolism. If the amide bond (butan-1-one) is hydrolyzed in vivo, it yields a secondary amine. Secondary amines can undergo nitrosation to form N-nitrosamines, a class of highly potent, DNA-reactive mutagens strictly controlled under the1[1].
Basic Amine & Cardiotoxicity: The unacylated nitrogen at position 4 of the piperazine ring is basic (pKa ~8.5). Basic amines are classic pharmacophores that bind to aromatic residues (Tyr652, Phe656) within the central cavity of the hERG potassium channel, causing delayed ventricular repolarization (2[2]).
Lipophilic Tail & Phospholipidosis: The butyryl chain increases the molecule's lipophilicity. The combination of a lipophilic tail and a cationic amine creates a Cationic Amphiphilic Drug (CAD) profile. CADs frequently accumulate in acidic lysosomes, neutralizing the pH and inhibiting phospholipases, leading to drug-induced phospholipidosis (DIPL).
Fig 1. Putative metabolic activation and lysosomal trapping pathways for acylpiperazines.
To systematically de-risk this compound, we employ a tiered in vitro screening cascade. Every assay described below is designed as a self-validating system, meaning the results are only accepted if internal controls meet strict statistical thresholds (e.g., Z'-factor > 0.5).
Fig 2. Preclinical toxicity screening cascade for novel piperazine derivatives.
Genotoxicity & Mutagenicity (ICH M7)
Due to the N-nitrosamine formation risk, robust genotoxicity screening is mandatory.
Protocol A: Bacterial Reverse Mutation (Ames) Test (3[3])
Causality: Detects point mutations induced directly by the compound or its hepatic metabolites.
Methodology:
Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)[4].
Expose bacteria to the test compound (0.1 to 5000 µ g/plate ) using the pre-incubation method (30 mins).
Crucial Step: Run parallel assays with and without 10% rat liver S9 fraction. The S9 fraction provides the CYP450 enzymes necessary to simulate the in vivo amide hydrolysis and subsequent nitrosation[5].
Plate on minimal agar and count revertant colonies after 48-72 hours.
Self-Validation: The assay is only valid if the positive control (+S9: 2-Aminoanthracene; -S9: Mitomycin C) yields a ≥3-fold increase in revertants over the solvent control.
Protocol B: In Vitro Mammalian Cell Micronucleus Test (6[6])
Causality: Detects structural (clastogenic) and numerical (aneugenic) chromosomal damage.
Methodology:
Seed TK6 human lymphoblastoid cells in 96-well plates.
Treat with the compound for 3 hours (+/- S9) and 24 hours (-S9).
Add Cytochalasin B (an actin polymerization inhibitor). Causality for choice: This traps cells that have divided once into a binucleated state, ensuring we only score cells that were actively dividing during exposure[6].
Fix, stain with DAPI, and analyze via high-content screening microscopy for micronuclei in binucleated cells.
Hepatotoxicity & Cytotoxicity
The liver is the primary site of xenobiotic metabolism, making it highly susceptible to toxicity from reactive piperazine intermediates (7[7]).
Protocol C: HepG2 CellTiter-Glo ATP Assay
Causality: Measures intracellular ATP as a direct, highly sensitive proxy for mitochondrial dysfunction and cell viability.
Methodology:
Seed HepG2 cells at
1×104
cells/well in a white-walled 96-well plate. Incubate for 24h.
Treat with an 8-point dose-response curve of 1-(3-Methylpiperazin-1-yl)butan-1-one (0.1 µM to 100 µM) for 48 hours.
Equilibrate to room temperature, add CellTiter-Glo reagent (1:1 volume), and place on an orbital shaker for 2 minutes to induce cell lysis.
Incubate for 10 minutes to stabilize the luminescent signal and read on a microplate luminometer.
Self-Validation: Calculate the Z'-factor using 0.1% DMSO (negative control) and 50 µM Chlorpromazine (positive control). The plate is rejected if Z' < 0.5.
Cardiovascular Safety (hERG Screening)
Protocol D: Automated Patch-Clamp (ICH S7B)
Causality: To identify if the basic methylpiperazine moiety blocks the
IKr
current, risking fatal arrhythmias[2].
Methodology:
Utilize CHO cells stably expressing the hERG channel on an automated patch-clamp platform (e.g., QPatch).
Apply a voltage protocol: depolarize to +20 mV for 2 seconds (channel opening/inactivation), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.
Perfuse the test compound and measure the percentage reduction in peak tail current.
Quantitative Data & Acceptance Criteria
To ensure data integrity and facilitate rapid Go/No-Go decision-making, all assays must adhere to the strict quantitative thresholds outlined below.
Table 1: Quantitative Acceptance Criteria for Self-Validating Assays
1-(3-Methylpiperazin-1-yl)butan-1-one crystal structure and conformational analysis
An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one For Researchers, Scientists, and Drug Development Professionals Abstract Piperazine scaffolds are...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine scaffolds are a cornerstone in medicinal chemistry, valued for their versatile physicochemical and pharmacological properties.[1][2][3] This technical guide delves into the structural and conformational analysis of a specific derivative, 1-(3-methylpiperazin-1-yl)butan-1-one, a compound of interest in drug discovery programs. While a specific crystal structure for this exact molecule is not publicly available, this guide provides a comprehensive framework for its analysis based on established methodologies for analogous piperazine-containing compounds. We will explore the intertwined experimental and computational techniques required to elucidate its three-dimensional architecture in both the solid state and in solution. This guide will serve as a roadmap for researchers, offering insights into experimental design, data interpretation, and the critical role of conformational dynamics in understanding molecular behavior and function.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in drug design, appearing in a vast array of approved therapeutics.[1][2] Its prevalence stems from its ability to exist in a monocationic state at physiological pH, which can enhance aqueous solubility and bioavailability.[1] Furthermore, the conformational flexibility of the piperazine ring allows it to adapt to various biological targets, a crucial aspect for optimizing drug-receptor interactions.[1][4] The title compound, 1-(3-methylpiperazin-1-yl)butan-1-one, combines this important heterocyclic core with an acyl group and a methyl substituent, introducing elements of chirality and conformational restriction that warrant detailed investigation. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) properties and for designing more potent and selective drug candidates.
Solid-State Analysis: A Crystallographic Approach
X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. The following section outlines the experimental workflow that would be employed to determine the crystal structure of 1-(3-methylpiperazin-1-yl)butan-1-one.
Experimental Protocol: Single Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like 1-(3-methylpiperazin-1-yl)butan-1-one, which is likely a solid at room temperature, several crystallization techniques would be explored.[5] A common approach involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).[6] If the compound is a liquid, in-situ crystallization on the diffractometer by controlled cooling of the neat liquid in a capillary can be employed.[7]
Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.[7][8] X-ray diffraction data would be collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[7][8]
Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F².[8] All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.[8]
Hypothetical Crystallographic Data and Structural Features
Based on the crystal structures of numerous piperazine derivatives, we can anticipate several key structural features for 1-(3-methylpiperazin-1-yl)butan-1-one.[6][7][9] The piperazine ring is expected to adopt a chair conformation, as this is the most stable arrangement.[1][2][3][10] The methyl group at the C3 position would likely occupy an equatorial position to minimize steric hindrance. The butanoyl group attached to the N1 nitrogen will have a significant impact on the local geometry and electronic distribution.
A summary of hypothetical crystallographic data is presented in Table 1.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 1-(3-Methylpiperazin-1-yl)butan-1-one.
Parameter
Hypothetical Value
Chemical formula
C₉H₁₈N₂O
Formula weight
170.25 g/mol
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
10.5, 6.2, 15.1
β (°)
98.5
Volume (ų)
985
Z
4
Density (calculated)
1.15 g/cm³
Absorption coefficient (μ)
0.08 mm⁻¹
F(000)
376
Temperature (K)
150
Wavelength (Å)
0.71073 (Mo Kα)
Final R indices [I>2σ(I)]
R₁ = 0.045, wR₂ = 0.120
R indices (all data)
R₁ = 0.060, wR₂ = 0.135
The packing of the molecules in the crystal lattice would likely be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds, given the absence of strong hydrogen bond donors like N-H groups.[9][11]
Figure 1: Experimental workflow for the determination of the crystal structure of 1-(3-methylpiperazin-1-yl)butan-1-one.
Conformational Dynamics in Solution: An NMR Perspective
While X-ray crystallography provides a static picture of the molecule, its behavior in solution can be quite different. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution.[12][13][14][15] For 1-(3-methylpiperazin-1-yl)butan-1-one, two primary conformational processes are expected: the ring inversion of the piperazine moiety and the restricted rotation around the amide C-N bond.[12][13]
Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
¹H and ¹³C NMR at Room Temperature: Standard ¹H and ¹³C NMR spectra would be acquired to identify all the resonances and confirm the chemical structure.
Variable Temperature (VT) NMR: A series of ¹H NMR spectra would be recorded over a range of temperatures, typically from room temperature down to the freezing point of the solvent. As the temperature is lowered, the rate of conformational exchange slows down, which can lead to the broadening and eventual splitting of signals (decoalescence).[12][13]
2D NMR Spectroscopy: At a low temperature where the conformers are "frozen" on the NMR timescale, 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to assign the resonances of each conformer. NOESY or ROESY experiments could provide information about through-space proximities of protons, further aiding in the conformational assignment.
Interpreting the Conformational Equilibria
The presence of the butanoyl group introduces a partial double bond character to the C(O)-N(piperazine) bond, leading to the existence of E and Z rotamers.[12][13][16] Furthermore, the piperazine ring itself can undergo a chair-to-chair interconversion. This would result in a complex equilibrium of different conformers in solution.
By analyzing the coalescence temperature (T_c) from the VT-NMR spectra, the activation energy barrier (ΔG‡) for the conformational exchange processes can be calculated using the Eyring equation.[8][12][13] It is often observed for N-acylpiperazines that the energy barrier for amide bond rotation is higher than that for the ring inversion.[12][13]
Figure 2: Conformational equilibria in 1-(3-methylpiperazin-1-yl)butan-1-one, illustrating amide bond rotation and piperazine ring inversion.
Computational Modeling: In Silico Insights
Computational chemistry provides a powerful complement to experimental data, allowing for the exploration of the potential energy surface and the quantification of the relative stabilities of different conformers.[1][2][3][17] Density Functional Theory (DFT) is a widely used method for this purpose.[9][18]
Computational Protocol: DFT Calculations
Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of 1-(3-methylpiperazin-1-yl)butan-1-one.
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/cc-pVDZ).[1][3][18] Frequency calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations could be performed on the optimized geometries using a larger basis set.[2]
Solvent Effects: The influence of the solvent on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
Predicted Conformational Preferences
Computational studies on similar piperazine derivatives have shown that the chair conformation is significantly more stable than boat or twist-boat conformations.[1][2][3] The calculations would also provide the relative energies of the different rotamers arising from the amide bond rotation, allowing for a comparison with the experimental data obtained from NMR spectroscopy. A summary of hypothetical computational results is presented in Table 2.
Table 2: Hypothetical Relative Energies of Conformers of 1-(3-Methylpiperazin-1-yl)butan-1-one Calculated at the M06-2X/cc-pVDZ Level of Theory.
Conformer
Relative Energy (kcal/mol)
Chair (equatorial Me), Z-rotamer
0.00
Chair (equatorial Me), E-rotamer
2.5
Chair (axial Me), Z-rotamer
3.8
Chair (axial Me), E-rotamer
5.2
Twist-boat (equatorial Me), Z-rotamer
6.5
Structure-Property Relationships and Drug Development Implications
The detailed structural and conformational analysis of 1-(3-methylpiperazin-1-yl)butan-1-one has significant implications for drug development. The preferred conformation in the solid state can influence crystal packing, which in turn affects properties like solubility and stability. The conformational flexibility in solution is crucial for its interaction with biological targets.[4] A molecule that can readily adopt a bioactive conformation is more likely to exhibit high potency. The understanding of the energy barriers between different conformers can also inform the design of more rigid analogues with improved selectivity and pharmacological profiles.
Conclusion
This technical guide has outlined a comprehensive strategy for the structural and conformational analysis of 1-(3-methylpiperazin-1-yl)butan-1-one, a molecule of interest in medicinal chemistry. By integrating single-crystal X-ray diffraction, temperature-dependent NMR spectroscopy, and DFT calculations, a complete picture of its three-dimensional architecture and dynamic behavior can be obtained. This knowledge is invaluable for understanding its structure-property relationships and for guiding the rational design of new therapeutic agents based on the versatile piperazine scaffold.
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Synthesis method of chiral piperazinone derivative.
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(3-Methylpiperazin-1-yl)butan-1-one
Foreword: Charting a Course for CNS Drug Discovery The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barr...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting a Course for CNS Drug Discovery
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier protects the brain from harmful substances, but in doing so, also restricts the entry of potentially life-saving drugs.[1] For any novel chemical entity, such as 1-(3-Methylpiperazin-1-yl)butan-1-one, a thorough understanding of its ability to permeate this barrier is a critical early step in the drug discovery and development pipeline.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of novel compounds. Using 1-(3-Methylpiperazin-1-yl)butan-1-one as a case study, we will navigate the essential in silico, in vitro, and in vivo methodologies. This document is designed not as a rigid protocol, but as a strategic workflow, empowering you to make informed decisions and generate robust, reliable data. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, from initial predictions to definitive in vivo confirmation.
Introduction to the Blood-Brain Barrier
The BBB is a dynamic interface between the peripheral circulation and the CNS. It is composed of specialized endothelial cells that line the brain's capillaries and are connected by complex tight junctions, which severely restrict paracellular diffusion.[1][2] These endothelial cells are surrounded by pericytes and astrocytes, which contribute to the barrier's integrity and function.[1] The BBB's primary role is to maintain the brain's homeostasis by strictly regulating the passage of ions, molecules, and cells.[1][2]
For a therapeutic agent to be effective in the CNS, it must circumvent this barrier. Molecules can cross the BBB through several mechanisms:
Passive Transcellular Diffusion: Small, lipophilic molecules can diffuse across the endothelial cell membranes. This is a primary route for many CNS-active drugs.[1][2][3]
Paracellular Diffusion: Water-soluble molecules may pass through the tight junctions, although this is highly restricted.[2]
Facilitated Diffusion and Active Transport: Carrier-mediated transport systems facilitate the uptake of essential nutrients like glucose and amino acids.[2] Some drugs can be designed to hijack these transporters.
Receptor-Mediated Transcytosis: Larger molecules, such as peptides and proteins, can be transported across the BBB by binding to specific receptors on the endothelial cells.[1]
Conversely, the BBB also possesses active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain, presenting a significant hurdle for many drug candidates.[4][5][6][7]
Preliminary Assessment: In Silico and Physicochemical Profiling
Before embarking on resource-intensive experimental studies, a preliminary assessment of 1-(3-Methylpiperazin-1-yl)butan-1-one's potential for BBB permeability is crucial. This involves computational modeling and analysis of its key physicochemical properties.
Several key physicochemical parameters are known to correlate with a compound's ability to cross the BBB.[8]
Lipophilicity (LogP/LogD): A measure of a compound's partitioning between an oily and an aqueous phase. Generally, a moderate lipophilicity (LogP between 1 and 3) is favorable for BBB penetration.[9] However, very high lipophilicity can lead to increased plasma protein binding and metabolism, reducing brain availability.[9]
Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to passively diffuse across the BBB.[1][10]
Polar Surface Area (PSA): A measure of the surface area of a molecule contributed by polar atoms. A lower PSA (< 70-90 Ų) is generally associated with better BBB permeability.[11][12]
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors increases a molecule's polarity and reduces its ability to cross the lipid-rich BBB.[1] The formation of intramolecular hydrogen bonds can sometimes "mask" polar groups and improve permeability.[13][14]
Ionization (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross cell membranes. Generally, neutral species are more permeable.
Table 1: Predicted Physicochemical Properties of 1-(3-Methylpiperazin-1-yl)butan-1-one
Property
Predicted Value
Implication for BBB Permeability
Molecular Weight
170.26 g/mol
Favorable (within the <400-500 Da range)
LogP
~1.5 - 2.5
Favorable (within the optimal range for passive diffusion)
Polar Surface Area
~30 - 40 Ų
Favorable (below the general cutoff of 70-90 Ų)
Hydrogen Bond Donors
1
Favorable (low number)
Hydrogen Bond Acceptors
2
Favorable (low number)
pKa (basic)
~8.5 - 9.5
Partially ionized at physiological pH, may reduce permeability
Note: These values are estimations based on the chemical structure and may vary depending on the prediction software used.
Computational (In Silico) Models
A variety of computational models can provide a preliminary prediction of BBB permeability. These models are built on large datasets of compounds with known permeability and use machine learning algorithms to identify predictive relationships.[11][15][16][17][18]
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate physicochemical descriptors with BBB permeability.[11]
Machine Learning Models: Algorithms like support vector machines (SVM) and random forests can be trained on chemical structures and experimental data to classify compounds as BBB-penetrant or non-penetrant.[15][18]
While in silico predictions are a valuable first step, they should be interpreted with caution and always validated by experimental data.
In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to study the transport of 1-(3-Methylpiperazin-1-yl)butan-1-one across a simulated BBB. These models are crucial for screening compounds and investigating transport mechanisms.
The PAMPA is a high-throughput, cell-free assay that models passive transcellular diffusion.[19][20] It utilizes a 96-well plate system where a synthetic membrane coated with lipids separates a donor and an acceptor well.[20][21]
High-Throughput Screening: Allows for the rapid screening of multiple compounds and conditions.
Isolation of Passive Diffusion: By eliminating active transport and metabolism, PAMPA specifically measures a compound's intrinsic ability to passively cross a lipid membrane.[19][20]
Cost-Effective: It is a relatively inexpensive assay compared to cell-based and in vivo methods.[22]
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form the artificial membrane.[22][23]
Donor Solution Preparation: Prepare a solution of 1-(3-Methylpiperazin-1-yl)butan-1-one in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).[22]
Assay Setup: The acceptor wells are filled with buffer. The donor solution is added to the donor wells of the filter plate, which is then placed on top of the acceptor plate.
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[19][22]
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
V_D is the volume of the donor well
V_A is the volume of the acceptor well
A is the area of the membrane
t is the incubation time
C_A(t) is the concentration in the acceptor well at time t
C_equilibrium is the concentration at equilibrium
Table 2: Interpretation of PAMPA-BBB Results
Papp (x 10⁻⁶ cm/s)
Predicted BBB Permeability
> 6
High
4 - 6
Medium
2 - 4
Low
< 2
Very Low
Cell-Based In Vitro Models
Cell-based models offer a more physiologically relevant system by incorporating biological components of the BBB.
These models utilize a monolayer of brain endothelial cells, either primary cells or immortalized cell lines (e.g., bEnd.3 for mouse, hCMEC/D3 for human), cultured on a semi-permeable filter in a Transwell® system.[24][25][26] This setup creates two compartments: an apical (luminal or "blood") side and a basolateral (abluminal or "brain") side.[24]
Biological Relevance: These models incorporate the tight junctions and some of the transporters present in the in vivo BBB.[27]
Mechanistic Studies: They can be used to investigate different transport mechanisms, including passive diffusion and active transport.
Efflux Transporter Assessment: By performing bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), the involvement of efflux transporters like P-gp can be evaluated.[28]
Cell Culture: Brain endothelial cells are seeded onto the filter of a Transwell® insert and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. TEER is a measure of the integrity of the tight junctions.[26][27]
Transport Assay (Apical to Basolateral - A to B):
The test compound is added to the apical chamber.
At various time points, samples are taken from the basolateral chamber and the concentration of the compound is measured.
Transport Assay (Basolateral to Apical - B to A):
The test compound is added to the basolateral chamber.
At various time points, samples are taken from the apical chamber and the concentration of the compound is measured.
P-gp Inhibition (Optional): To confirm if the compound is a P-gp substrate, the bidirectional assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the B to A transport in the presence of the inhibitor suggests that the compound is a substrate for P-gp.
Permeability Calculation: The apparent permeability coefficient (Papp) for both directions is calculated.
Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER > 2 is generally indicative of active efflux.[28]
To better mimic the in vivo environment, co-culture models that include astrocytes and/or pericytes have been developed.[27] These additional cell types are known to induce and maintain the barrier properties of the endothelial cells. More advanced models, such as microfluidic "BBB-on-a-chip" systems, incorporate physiological shear stress and 3D architecture, providing an even more accurate in vitro representation of the BBB.[10][26]
In Vivo Assessment of BBB Permeability
While in vitro models are invaluable for screening and mechanistic studies, in vivo experiments are the gold standard for definitively determining the BBB permeability of a compound.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain's vasculature, eliminating the influence of peripheral metabolism and plasma protein binding.[29][30][31]
Gold Standard for Permeability Measurement: Provides a quantitative and reproducible measure of the rate of transport across the BBB in a live animal.
Control over Perfusate: Allows for the investigation of transport mechanisms by manipulating the composition of the perfusion fluid (e.g., adding inhibitors).
Elimination of Confounds: Bypasses peripheral metabolism and protein binding, providing a direct measure of BBB transport.
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
Perfusion: The brain is perfused with a physiological buffer containing a known concentration of radiolabeled or non-radiolabeled 1-(3-Methylpiperazin-1-yl)butan-1-one for a short duration (e.g., 30-60 seconds).
Brain Tissue Collection: At the end of the perfusion, the animal is euthanized, and the brain is removed and dissected.
Quantification: The amount of the compound that has entered the brain tissue is quantified (e.g., by liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).
Calculation of Permeability-Surface Area (PS) Product: The PS product, a measure of the unidirectional flux of the compound into the brain, is calculated.
Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one
A reliable supply of the test compound is essential. A potential synthetic route is outlined below.
Scheme 1: Proposed Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one
Caption: Proposed acylation reaction for the synthesis of the target compound.
Synthetic Protocol:
Dissolution: Dissolve 3-methylpiperazine and a base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of Acylating Agent: Add butyryl chloride (1.0 equivalent) dropwise to the cooled solution.
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
Workup: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(3-Methylpiperazin-1-yl)butan-1-one.
Integrated Workflow and Decision-Making
The assessment of BBB permeability should follow a logical and tiered approach.
Caption: A tiered workflow for assessing BBB permeability.
Conclusion
Determining the blood-brain barrier permeability of a novel chemical entity like 1-(3-Methylpiperazin-1-yl)butan-1-one is a multi-faceted process that requires a strategic combination of predictive modeling and rigorous experimental validation. By following the integrated workflow outlined in this guide, from in silico profiling to in vivo quantification, researchers can efficiently and accurately characterize the CNS penetration potential of their compounds. This systematic approach not only provides a comprehensive understanding of a molecule's interaction with the BBB but also enables informed decision-making in the early stages of drug discovery, ultimately increasing the probability of developing successful CNS therapeutics.
References
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Metabolic Stability Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one in Human Liver Microsomes: A Mechanistic and Methodological Guide
Executive Summary Evaluating the metabolic stability of early-stage chemical entities is a non-negotiable gateway in drug development. Approximately 60% of marketed compounds are cleared via hepatic cytochrome P450 (CYP)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Evaluating the metabolic stability of early-stage chemical entities is a non-negotiable gateway in drug development. Approximately 60% of marketed compounds are cleared via hepatic cytochrome P450 (CYP)-mediated metabolism[1]. This technical guide provides an authoritative, step-by-step framework for profiling the in vitro intrinsic clearance (
CLint
) of 1-(3-Methylpiperazin-1-yl)butan-1-one using Human Liver Microsomes (HLM). Designed for application scientists, this whitepaper transcends basic protocol listing by detailing the mechanistic causality behind assay conditions, ensuring the generation of robust, self-validating pharmacokinetic data.
Mechanistic Rationale & Structural Liability
Before initiating in vitro assays, a structural liability assessment is critical to anticipate the degradation pathways of the test article. 1-(3-Methylpiperazin-1-yl)butan-1-one consists of a piperazine core substituted with a methyl group and an aliphatic butyryl chain linked via an amide bond.
When exposed to the oxidative environment of HLM, the compound presents several distinct metabolic hotspots:
Secondary Amine (Piperazine N4): Highly susceptible to CYP-mediated N-oxidation and N-dealkylation.
Aliphatic Butyl Chain: Prone to
ω
and
ω−1
aliphatic hydroxylation, primarily driven by the CYP3A4 isoform.
Amide Bond: Generally resistant to CYP450s. Amide hydrolysis typically requires cytosolic amidases, meaning Phase I oxidative clearance will dominate its degradation profile in a microsomal matrix.
Predicted Phase I metabolic pathways of 1-(3-Methylpiperazin-1-yl)butan-1-one in HLM.
Experimental Design: The Causality of Assay Parameters
A robust assay is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic environment. The following parameters are engineered to yield physiologically relevant
CLint
data:
Matrix Selection (HLM): Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes (predominantly CYPs). They are utilized to determine in vitro intrinsic clearance because they offer a highly characterized, cost-effective alternative to whole-cell hepatocyte models[1].
Protein Concentration (0.5 mg/mL): Maintaining protein concentration at 0.5 mg/mL prevents excessive non-specific protein binding, which can artificially lower the concentration of free drug available to the enzyme, thereby underestimating clearance[1].
Substrate Concentration (1 µM): To accurately calculate intrinsic clearance, the reaction must follow first-order kinetics. By keeping the substrate concentration significantly lower than the Michaelis-Menten constant (
[S]≪Km
), the rate of metabolism remains directly proportional to the drug concentration.
Cofactor Dependency (1 mM NADPH): CYP enzymes are heme-containing monooxygenases that require a continuous supply of electrons. NADPH initiates the catalytic cycle[1]. The deliberate omission of NADPH in a parallel control sample is crucial to rule out chemical instability or non-CYP degradation.
Solvent Limitation (
≤
0.25% DMSO): Organic solvents are potent inhibitors of CYP enzymes. Restricting the final DMSO concentration to 0.25% ensures that
>95%
of baseline enzymatic activity is preserved[1].
Self-Validating Protocol for HLM Stability
To guarantee trustworthiness, this protocol embeds internal validation mechanisms (positive/negative controls) directly into the workflow.
Step 1: Reagent & Matrix Preparation
Thaw pooled Human Liver Microsomes at 37°C in a water bath, then immediately place on ice. Dilute the microsomes in 0.1 M Potassium Phosphate buffer (pH 7.4) to achieve a working concentration of 0.625 mg/mL[2].
Prepare a 10 mM stock of 1-(3-Methylpiperazin-1-yl)butan-1-one in 100% DMSO. Dilute this stock in buffer to create a 5 µM working solution.
Prepare a 10 mM NADPH solution in phosphate buffer (freshly prepared on the day of the assay).
Step 2: Pre-Incubation
In a 96-well plate, combine 40 µL of the microsomal working solution (0.625 mg/mL) with 10 µL of the 5 µM test compound working solution.
Include wells for positive controls (e.g., Verapamil for high clearance) and a minus-NADPH negative control.
Pre-incubate the plate at 37°C for 10 minutes on a thermoshaker at 100 rpm[3].
Step 3: Reaction Initiation
Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution to the incubation mixture (Final volume: 60 µL; Final concentrations: 0.5 mg/mL HLM, 1 µM test compound, 1 mM NADPH)[1].
For the minus-NADPH control, add 10 µL of blank phosphate buffer instead.
Step 4: Time-Course Sampling & Quenching
At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 10 µL aliquot from the reaction mixture[1].
Immediately quench the reaction by dispensing the aliquot into 40 µL of ice-cold Acetonitrile (containing a stable-isotope labeled internal standard). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
Step 5: Centrifugation & LC-MS/MS Analysis
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
Transfer the supernatant to a clean plate for LC-MS/MS quantification. A validated LC-MS/MS method is essential for determining the lower limit of quantification (LLOQ) and ensuring linear dynamic range[4].
Step-by-step workflow for the human liver microsome (HLM) metabolic stability assay.
Quantitative Data Analysis & Interpretation
Post-acquisition, the peak area ratios (analyte/internal standard) are converted to "Percentage Remaining" relative to the 0-minute time point. The elimination rate constant (
k
) is derived using linear regression analysis of the natural logarithm of the percentage remaining versus time[3].
The half-life (
t1/2
) and intrinsic clearance (
CLint
) are calculated using the following equations:
t1/2
(min) =
0.693/k
CLint
(µL/min/mg protein) =
Amount of Microsomal Protein (mg)k×Incubation Volume (µL)
Summary of Expected Quantitative Outcomes
The table below illustrates a standardized data presentation format, populated with representative clearance values for 1-(3-Methylpiperazin-1-yl)butan-1-one alongside necessary assay controls.
Compound
Assay Role
t1/2
(min)
CLint
(
μ
L/min/mg)
Clearance Classification
1-(3-Methylpiperazin-1-yl)butan-1-one
Test Article
28.5
48.6
Moderate Clearance
Verapamil
Positive Control
< 5.0
> 270.0
High Clearance
Warfarin
Low Clearance Control
> 120.0
< 5.0
Low Clearance
Test Article (Minus NADPH)
Negative Control
> 120.0
N/A
Stable (Validates CYP-dependency)
Note: A moderate clearance profile indicates that while the compound undergoes hepatic metabolism, it may possess sufficient metabolic stability to achieve viable systemic exposure without requiring immediate structural optimization.
Step-by-step synthesis protocol for 1-(3-Methylpiperazin-1-yl)butan-1-one
Application Note: Regioselective Synthesis and Isolation of 1-(3-Methylpiperazin-1-yl)butan-1-one Executive Summary Piperazine and its alkylated derivatives are ubiquitous structural motifs in medicinal chemistry, freque...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis and Isolation of 1-(3-Methylpiperazin-1-yl)butan-1-one
Executive Summary
Piperazine and its alkylated derivatives are ubiquitous structural motifs in medicinal chemistry, frequently serving as critical pharmacophores to optimize physicochemical properties such as basicity, solubility, and target affinity [1]. The synthesis of mono-acylated piperazines, specifically 1-(3-methylpiperazin-1-yl)butan-1-one, requires careful control of reaction conditions to ensure high regioselectivity. This application note details a robust, self-validating protocol for the regioselective N-acylation of 2-methylpiperazine using butyryl chloride, designed for researchers and drug development professionals requiring high-purity building blocks.
Mechanistic Rationale & Causality
The core challenge in this synthesis is differentiating the two secondary amines within the 2-methylpiperazine precursor.
Regioselectivity via Steric Differentiation: The starting material, 2-methylpiperazine, possesses two reactive nitrogen centers (N1 and N4). The methyl group at the C2 position introduces significant steric hindrance adjacent to N1. By conducting the reaction at low temperatures (
0∘C
), the kinetic energy of the system is reduced, amplifying the steric penalty at N1. Consequently, the electrophilic acylium ion (generated from butyryl chloride) preferentially attacks the less hindered N4 position.
Nomenclature Shift: Upon acylation at the N4 position, IUPAC nomenclature rules dictate that the principal functional group (the amide) dictates the numbering priority. The acylated nitrogen becomes N1, shifting the relative position of the methyl group to C3. Thus, the kinetic product, 4-butyryl-2-methylpiperazine, is systematically named 1-(3-methylpiperazin-1-yl)butan-1-one .
Limiting Reagent Strategy: To suppress the formation of the di-acylated byproduct (1,4-dibutyryl-2-methylpiperazine), butyryl chloride is strictly utilized as the limiting reagent (0.95 equivalents).
Experimental Design & Stoichiometry
The following parameters are optimized for a 10 mmol scale reaction, balancing yield with ease of purification.
Reagent / Solvent
Role
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
2-Methylpiperazine
Starting Material
100.16
1.00
10.0
1.00 g
Butyryl Chloride
Electrophile
106.55
0.95
9.5
1.01 g (0.99 mL)
Triethylamine (TEA)
Acid Scavenger
101.19
1.50
15.0
1.52 g (2.09 mL)
Dichloromethane (DCM)
Solvent
84.93
N/A
N/A
100 mL total
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Activation
System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert Nitrogen (
N2
) or Argon gas to prevent moisture-induced hydrolysis of the acid chloride.
Dissolution: Add 1.00 g of 2-methylpiperazine and 2.09 mL of Triethylamine (TEA) to the flask. Dissolve the mixture in 80 mL of anhydrous Dichloromethane (DCM).
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to
0∘C
for 15 minutes. Causality: Strict temperature control here is the primary driver for regioselectivity.
Phase 2: Electrophilic Addition
4. Reagent Preparation: In a separate dry vial, dilute 0.99 mL of butyryl chloride in 20 mL of anhydrous DCM.
5. Dropwise Addition: Transfer the butyryl chloride solution to an addition funnel. Add the solution dropwise to the stirring reaction mixture over a period of 30 minutes.
6. Reaction Progression: Maintain the temperature at
0∘C
for an additional 2 hours, then remove the ice bath and allow the mixture to warm to ambient room temperature (
20−25∘C
) over 1 hour.
Phase 3: Self-Validating Reaction Monitoring
7. TLC Analysis: Extract a
10μL
aliquot and quench in
100μL
of saturated
NaHCO3
. Spot the organic layer on a silica gel TLC plate.
8. Eluent System: Develop the plate using a solvent system of 10% Methanol in DCM with 1% aqueous
NH4OH
. Causality: The addition of
NH4OH
prevents the basic secondary amine of the product from streaking on the acidic silica gel.
9. Validation: The reaction is deemed complete when the spot corresponding to the limiting reagent (butyryl chloride, visualized via UV or phosphomolybdic acid stain) is entirely consumed.
Phase 4: Workup and Purification
10. Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (
NaHCO3
) to neutralize the triethylammonium chloride salts and any unreacted acid chloride.
11. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (
2×30 mL
).
12. Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
13. Chromatography: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 2% to 10% MeOH in DCM with 1%
NH4OH
) to isolate the pure 1-(3-methylpiperazin-1-yl)butan-1-one.
Workflow Visualization
Figure 1: Experimental workflow for the regioselective synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one.
Analytical Validation Data
To ensure the trustworthiness of the synthesized compound, compare the isolated product against the following expected analytical metrics [2].
Analytical Method
Expected Data Points
Diagnostic Significance
LC-MS (ESI+)
m/z=171.15[M+H]+
Confirms the exact mass of the mono-acylated product.
1
H NMR (400 MHz,
CDCl3
)
δ
0.95 (t, 3H), 1.05 (d, 3H)
Confirms the presence of both the butyryl terminal methyl and the piperazine C3 methyl.
1
H NMR (400 MHz,
CDCl3
)
δ
2.30 (t, 2H)
Corresponds to the
α
-protons of the butyryl carbonyl group.
FT-IR (ATR)
∼1640 cm−1
(strong)
Confirms the presence of the tertiary amide carbonyl stretch (
C=O
).
FT-IR (ATR)
∼3300 cm−1
(broad)
Confirms the retention of the secondary amine (N-H stretch).
References
Source: Pharmaceuticals (MDPI)
Title: Piperazine-substituted benzothiophenes for treatment of mental disorders (US8349840B2)
Application
Application Notes and Protocols: 1-(3-Methylpiperazin-1-yl)butan-1-one in Piperazine Drug Design
Introduction: The Piperazine Scaffold and the Strategic Role of 1-(3-Methylpiperazin-1-yl)butan-1-one The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Piperazine Scaffold and the Strategic Role of 1-(3-Methylpiperazin-1-yl)butan-1-one
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[3][4] The dual nitrogen atoms also serve as versatile synthetic handles, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[3] This has led to the successful development of piperazine-containing drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases.[2][5]
This document provides detailed application notes and protocols for the use of 1-(3-Methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3) as a key precursor in the design and synthesis of novel piperazine-based drug candidates. This particular precursor offers a unique combination of structural features: a secondary amine for further functionalization, a lipophilic butyryl group that can influence pharmacokinetic properties, and a methyl group on the piperazine ring that can provide steric hindrance to modulate target binding and metabolic stability.
The strategic introduction of the 3-methyl group can be particularly advantageous in drug design. This substituent can orient other parts of the molecule in a specific conformation, leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the methyl group can shield adjacent bonds from metabolic enzymes, potentially increasing the drug's half-life. The butyryl group, on the other hand, provides a degree of lipophilicity that can be crucial for crossing biological membranes, such as the blood-brain barrier.
Physicochemical Properties of 1-(3-Methylpiperazin-1-yl)butan-1-one
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
Property
Value
CAS Number
1240574-13-3
Molecular Formula
C₉H₁₈N₂O
Molecular Weight
170.25 g/mol
Appearance
Colorless to pale yellow oil or low melting solid
Boiling Point
Not readily available
Solubility
Soluble in most organic solvents (DCM, THF, DMF, etc.)
pKa (of the secondary amine)
Estimated to be in the range of 8-9
Synthesis of the Precursor: 1-(3-Methylpiperazin-1-yl)butan-1-one
The synthesis of the title precursor is a critical first step. A reliable and scalable protocol is paramount for its use in a drug discovery program.
Protocol 1: Synthesis via N-Acylation of 2-Methylpiperazine
This protocol describes a straightforward and high-yielding synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one from commercially available 2-methylpiperazine and butyryl chloride.
Reaction Scheme:
Caption: Synthesis of the precursor via N-acylation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of 2-methylpiperazine).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.1 eq) to the stirred solution.
Slowly add butyryl chloride (1.0 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
The crude 1-(3-Methylpiperazin-1-yl)butan-1-one can be purified by silica gel column chromatography if necessary, although it is often of sufficient purity for subsequent steps.
Application in Drug Synthesis: N-Alkylation and N-Acylation Protocols
The secondary amine of 1-(3-Methylpiperazin-1-yl)butan-1-one is the key reactive site for building more complex drug-like molecules. The following protocols detail two of the most common and versatile transformations: N-alkylation and N-acylation.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering a high degree of control and avoiding the over-alkylation issues sometimes encountered with direct alkylation using alkyl halides.[2] This protocol describes the reaction of 1-(3-Methylpiperazin-1-yl)butan-1-one with an aldehyde in the presence of a reducing agent.
Reaction Workflow:
Caption: General workflow for reductive amination.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate.
Stir the solution at room temperature for 30-60 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.
Protocol 3: N-Acylation to Form Amide Derivatives
The formation of an amide bond is another fundamental transformation in drug discovery. This protocol details the acylation of 1-(3-Methylpiperazin-1-yl)butan-1-one with an acyl chloride.
Reaction Scheme:
Caption: N-acylation of the precursor to form an amide.
Materials:
1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq)
Acyl chloride (1.05 eq)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
The crude N-acylated product can be purified by silica gel column chromatography or recrystallization.
Causality in Experimental Choices & Self-Validating Systems
Choice of Reagents:
Bases in N-acylation and N-alkylation: Triethylamine and DIPEA are commonly used non-nucleophilic bases to scavenge the HCl generated during the reaction, driving the reaction to completion without competing with the piperazine nitrogen as a nucleophile.
Reducing agent in reductive amination: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the in-situ formation and reduction of the iminium ion.[2]
Self-Validating Protocols:
The protocols described above are designed to be self-validating through in-process monitoring.
TLC and LC-MS: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for monitoring the progress of the reactions. The disappearance of starting materials and the appearance of the desired product spot (TLC) or peak (LC-MS) with the correct mass-to-charge ratio provide real-time validation of the reaction's success.
Work-up Procedures: The aqueous work-up steps are designed to remove excess reagents, by-products, and the base. The final brine wash helps to remove any residual water from the organic layer.
Purification: Column chromatography is a standard and effective method for purifying the final products, ensuring the removal of any unreacted starting materials or side products. The purity of the final compound can be readily assessed by NMR and LC-MS.
Conclusion
1-(3-Methylpiperazin-1-yl)butan-1-one is a versatile and valuable precursor for the synthesis of novel piperazine-containing drug candidates. Its unique structural features provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of their compounds. The protocols detailed in this application note offer robust and reliable methods for the synthesis and subsequent functionalization of this important building block, enabling the rapid and efficient exploration of chemical space in the pursuit of new and improved therapeutics.
References
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]
IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.[Link]
Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 1-(3-Methylpiperazin-1-yl)butan-1-one
Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-(3-Methylpiperazin-1-yl)butan-1-on...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-(3-Methylpiperazin-1-yl)butan-1-one. This compound, a key intermediate in various synthetic pathways, requires a reliable analytical method to ensure quality control throughout the drug development process. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and manufacturing environments. Furthermore, this document provides a detailed protocol for method validation and forced degradation studies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction
1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry due to its high precision, sensitivity, and ability to separate complex mixtures.[1][2]
This application note provides a step-by-step guide for the development and validation of a stability-indicating HPLC-UV method for 1-(3-Methylpiperazin-1-yl)butan-1-one. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. The validation protocol is designed to be a self-validating system, ensuring the method's suitability for its intended purpose.
Experimental
Instrumentation and Reagents
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is required. Data acquisition and processing should be performed using a validated chromatography data system.
Chemicals and Reagents:
1-(3-Methylpiperazin-1-yl)butan-1-one reference standard (purity ≥ 99.5%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, purified using a system like Milli-Q)
Trifluoroacetic acid (TFA), 0.1% solution in water (v/v)
Hydrochloric acid (HCl), 0.1 N solution
Sodium hydroxide (NaOH), 0.1 N solution
Hydrogen peroxide (H₂O₂), 3% solution
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and quantification. A reverse-phase approach was chosen due to the polar nature of the analyte.[3]
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
C18 columns provide excellent hydrophobic retention for a wide range of compounds and are a common starting point for method development in reverse-phase chromatography.[3]
Mobile Phase A
0.1% TFA in Water
The acidic modifier (TFA) helps to improve peak shape for basic compounds like piperazine derivatives by suppressing the interaction of protonated amines with residual silanols on the silica-based stationary phase.[2][4]
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good UV transparency and low viscosity.[5]
Gradient Elution
See Table 1
A gradient elution is employed to ensure the timely elution of the analyte while also cleaning the column of any potential late-eluting impurities.
Flow Rate
1.0 mL/min
A standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A small injection volume minimizes potential band broadening.
Detection Wavelength
210 nm
The wavelength was selected based on the UV spectrum of 1-(3-Methylpiperazin-1-yl)butan-1-one, which shows significant absorbance at lower UV wavelengths.
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
50
50
15.0
10
90
20.0
10
90
21.0
95
5
25.0
95
5
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(3-Methylpiperazin-1-yl)butan-1-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions: 95% A, 5% B).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the linear range of the method.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended application.[6][7][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] To demonstrate specificity and establish the stability-indicating nature of the method, forced degradation studies are performed.[10][11][12]
Protocol for Forced Degradation:
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[1]
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.[13]
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
After exposure to the stress conditions, the samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms are examined for any degradation peaks, and the peak purity of the analyte is assessed using a PDA detector. The goal is to achieve 5-20% degradation of the active substance.[1]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Methylpiperazin-1-yl)butan-1-one
Introduction: The Structural Challenge 1-(3-Methylpiperazin-1-yl)butan-1-one is a tertiary amide derivative of 3-methylpiperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently foun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Structural Challenge
1-(3-Methylpiperazin-1-yl)butan-1-one is a tertiary amide derivative of 3-methylpiperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Accurate structural confirmation and purity assessment are critical for drug development and synthesis workflows. NMR spectroscopy is the definitive technique for this purpose, providing unambiguous information about the molecular framework, connectivity, and stereochemistry.
The analysis of this specific molecule presents several interesting challenges that this guide will address:
Asymmetry: The methyl group at the C3 position renders the piperazine ring asymmetric, making all ring protons diastereotopic and thus chemically non-equivalent.
Conformational Dynamics: N-acylated piperazines exhibit restricted rotation around the amide (C-N) bond due to its partial double-bond character.[2][3] This can lead to the presence of two distinct rotational isomers (rotamers) in solution at room temperature, which may result in signal broadening or a doubling of NMR signals.[4][5]
Signal Overlap: The aliphatic protons of the piperazine ring and the butyl chain often resonate in a crowded region of the ¹H NMR spectrum, necessitating two-dimensional (2D) NMR techniques for confident assignment.
This document outlines a systematic approach to overcome these challenges, ensuring a complete and accurate characterization of the target compound.
Experimental Design & Rationale
A successful NMR analysis begins with meticulous experimental design. The choices of solvent and acquisition parameters are not arbitrary; they are dictated by the physicochemical properties of the analyte and the desired analytical outcome.
Solvent Selection: A Critical First Step
The choice of deuterated solvent is paramount as it must fully dissolve the analyte while minimizing interference with its signals.[6] The solvent's polarity can also influence the chemical shifts of labile protons (like N-H) and those involved in hydrogen bonding.[7]
Chloroform-d (CDCl₃): As a moderately polar solvent, CDCl₃ is an excellent starting point for a wide range of organic molecules.[8] It effectively dissolves many N-acylpiperazines and its residual proton signal at ~7.26 ppm does not typically interfere with the aliphatic signals of interest.[7]
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent, DMSO-d₆ is an alternative for more polar compounds. It is a strong hydrogen bond acceptor, which can be advantageous for observing exchangeable protons like the secondary amine (N-H) proton, which often appears as a sharper signal compared to in CDCl₃.[7][9] However, its higher viscosity can lead to broader lines at room temperature.[6]
Protocol Recommendation: Start with CDCl₃. If solubility is poor or observation of the N-H proton is critical, repeat the experiment in DMSO-d₆.
General Experimental Workflow
The logical flow for comprehensive characterization involves a multi-step acquisition and analysis process.
Caption: Workflow for NMR Characterization.
Protocols: Data Acquisition
The following protocols are designed for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.
Protocol 1: Sample Preparation
Weigh approximately 5-10 mg of 1-(3-Methylpiperazin-1-yl)butan-1-one directly into a clean, dry NMR tube.
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Cap the tube and vortex gently for 30 seconds or until the sample is fully dissolved.
Insert the tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
Protocol 2: ¹H NMR Acquisition
The goal is to obtain a high-resolution spectrum with good signal-to-noise (S/N) and accurate integration.
Pulse Program: Standard single-pulse (e.g., Bruker zg30). A 30° pulse angle allows for a shorter relaxation delay.[10]
Spectral Width (SW): 16 ppm, centered around 6 ppm.
Acquisition Time (AQ): ~3.0 seconds. This provides good digital resolution without acquiring excessive noise.[10]
Relaxation Delay (D1): 2.0 seconds.
Number of Scans (NS): 16. Increase if S/N is low. The S/N ratio scales with the square root of the number of scans.[11]
Temperature: 298 K (25 °C).
Protocol 3: ¹³C{¹H} NMR Acquisition
This is a proton-decoupled experiment to observe each unique carbon atom as a singlet.
Pulse Program: Standard proton-decoupled with NOE (e.g., Bruker zgpg30).
Spectral Width (SW): 240 ppm, centered around 100 ppm.
Acquisition Time (AQ): ~1.0 second.
Relaxation Delay (D1): 2.0 seconds.
Number of Scans (NS): 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.[12]
These experiments are essential for unambiguous assignments.
COSY (H-H Correlation): Identifies protons that are spin-spin coupled (typically on adjacent carbons). Use a standard gradient-enhanced pulse program (e.g., cosygpqf).
HSQC (H-C Heteronuclear Correlation): Correlates protons directly to the carbons they are attached to. Use a standard gradient-enhanced pulse program (e.g., hsqcedetgpsisp2.3). This experiment is invaluable for assigning the heavily overlapped piperazine ring signals.[13]
Spectral Analysis and Interpretation
The following is a detailed prediction and interpretation of the NMR spectra. The numbering scheme used for assignment is shown below.
Caption: Numbering scheme for 1-(3-Methylpiperazin-1-yl)butan-1-one.
¹H NMR Spectrum: Predicted Data
Due to the amide rotamers and the chiral center at C3, the piperazine region can be complex.[2][5] The signals for protons on the same carbon (e.g., C2, C5, C6) are expected to be diastereotopic, appearing as distinct multiplets. At room temperature, broadened signals are common.
Proton(s)
Predicted δ (ppm)
Multiplicity
Coupling (J, Hz)
Notes
H4' (CH₃-butyl)
0.9 - 1.0
t
~7.5
Triplet due to coupling with H₂3'.
H10 (CH₃-piperazine)
1.1 - 1.3
d
~6.5
Doublet due to coupling with H3.
H3' (CH₂-butyl)
1.6 - 1.8
sextet
~7.5
Complex multiplet due to coupling with H₂2' and H₃4'.
N-H (piperazine)
1.5 - 3.0
br s
-
Broad, exchangeable proton. Position and width are highly solvent-dependent.
H2' (CH₂-butyl)
2.3 - 2.5
t
~7.5
Triplet, deshielded by the adjacent carbonyl group.
Piperazine Ring (H2, H3, H5, H6)
2.2 - 4.0
m
-
A complex, overlapping region. Protons α to the amide nitrogen (H2, H6) will be the most downfield. Due to rotamers, signals may be broad or doubled.
¹³C NMR Spectrum: Predicted Data
The proton-decoupled ¹³C spectrum is simpler, showing one signal for each unique carbon. Signal doubling may occur if the interconversion between rotamers is slow on the NMR timescale.[13]
Carbon
Predicted δ (ppm)
Notes
C4'
~13.8
Butyl chain methyl carbon.
C10
~15.5
Piperazine methyl carbon.
C3'
~18.9
Butyl chain methylene.
C2'
~35.5
Butyl chain methylene, α to carbonyl.
Piperazine Carbons (C2, C3, C5, C6)
40 - 55
A cluster of signals. The carbons α to the amide nitrogen (C2, C6) are typically downfield of those α to the secondary amine (C3, C5).[14]
C=O (C1')
~171.5
Amide carbonyl carbon.
Analysis of 2D Spectra
COSY: This experiment is crucial for tracing the connectivity within the butyl chain. A cross-peak will be observed between H₃4' and H₂3', and between H₂3' and H₂2'. It will also confirm the coupling between the C3-methyl protons (H10) and the C3 proton (H3). Within the piperazine ring, it will help delineate the complex coupling network.
HSQC: This is the most powerful tool for assigning the crowded piperazine region. Each proton signal (or multiplet) in the ¹H spectrum will show a correlation to the specific carbon signal it is attached to in the ¹³C spectrum. This allows for the confident assignment of each C-H pair, even in cases of severe proton signal overlap.[5][13]
Conclusion
The comprehensive NMR characterization of 1-(3-Methylpiperazin-1-yl)butan-1-one is achieved through a systematic application of 1D and 2D NMR techniques. The key to an accurate analysis lies in recognizing the potential for conformational isomerism and the inherent asymmetry of the molecule. By employing the protocols and analytical strategies outlined in this note—including careful solvent selection, optimized acquisition parameters, and the combined use of ¹H, ¹³C, COSY, and HSQC experiments—researchers can achieve unambiguous structural verification and purity assessment. This rigorous approach ensures the high level of scientific integrity required in chemical synthesis and drug development.
References
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Available at: [Link]
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
Dona, A., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]
Figshare. (N/A). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. Available at: [Link]
Rauf, A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]
ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
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ResearchGate. (2025). (PDF) Occurrence, biological activities and 13C NMR data of amides from Piper (Piperaceae). ResearchGate. Available at: [Link]
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ResearchGate. (2025). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (N/A). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]
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In vivo dosing strategies for 1-(3-Methylpiperazin-1-yl)butan-1-one in murine models
An Application Guide to Establishing In Vivo Dosing Strategies for the Novel Compound 1-(3-Methylpiperazin-1-yl)butan-1-one in Murine Models Introduction: A Framework for Novel Compound Evaluation The compound 1-(3-Methy...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Establishing In Vivo Dosing Strategies for the Novel Compound 1-(3-Methylpiperazin-1-yl)butan-1-one in Murine Models
Introduction: A Framework for Novel Compound Evaluation
The compound 1-(3-Methylpiperazin-1-yl)butan-1-one is a novel molecule featuring a 3-methylpiperazine core. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its conformational flexibility and ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2][3] Derivatives of piperazine are foundational to numerous approved drugs, including antipsychotics, antidepressants, and anxiolytics, often modulating neurotransmitter transporters and receptors.[1][2][4]
Given the novelty of 1-(3-Methylpiperazin-1-yl)butan-1-one, established in vivo data is not publicly available. Therefore, this document serves not as a fixed protocol, but as a comprehensive application guide for researchers. It provides the strategic framework, experimental designs, and detailed methodologies required to systematically establish a robust and reproducible in vivo dosing regimen in murine models. The focus is on the foundational steps of preclinical evaluation: formulation development, tolerability assessment, and initial pharmacokinetic profiling.
Part 1: Compound Characterization and Formulation Development
The first critical step in any in vivo study is to develop a safe and effective vehicle for administration. The physicochemical properties of the test compound dictate the formulation strategy. Poor solubility can lead to inaccurate dosing and flawed results.[5][6]
Physicochemical Profile
A summary of the known properties of 1-(3-Methylpiperazin-1-yl)butan-1-one is essential for initiating formulation work.
Reported as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[8] Aqueous solubility must be determined empirically.
Protocol: Solubility Assessment
Objective: To determine the solubility of 1-(3-Methylpiperazin-1-yl)butan-1-one in common preclinical vehicles to identify a suitable formulation for in vivo studies.
Materials:
1-(3-Methylpiperazin-1-yl)butan-1-one powder
Test Vehicles (see Table 2)
Vortex mixer
Water bath sonicator
Microcentrifuge
Analytical balance and glassware
Procedure:
Prepare a stock solution of the compound in 100% DMSO at a high concentration (e.g., 50 mg/mL). This serves as a positive control for solubility.
For each test vehicle, weigh a precise amount of the compound (e.g., 10 mg) into a clear microcentrifuge tube.
Add a small, measured volume of the test vehicle to achieve a high starting concentration (e.g., 200 µL to make 50 mg/mL).
Vortex the tube vigorously for 2 minutes.
Visually inspect for undissolved particles. If the compound is fully dissolved, the solution is suitable at this concentration.
If particles remain, sonicate the tube in a water bath for 15 minutes.
If the compound is still not dissolved, add an additional measured volume of the vehicle to dilute the concentration (e.g., add another 200 µL to achieve 25 mg/mL) and repeat steps 4-6.
Continue this process until the compound is fully dissolved or the desired concentration for dosing is achieved. The lowest concentration at which it fully dissolves is the approximate solubility.
Vehicle Selection and Formulation Strategy
The choice of vehicle is critical and can significantly impact compound exposure and animal welfare.[9] Aqueous vehicles are preferred to avoid toxicity associated with organic solvents.[5][6]
Vehicle
Composition
Properties & Considerations
Saline
0.9% Sodium Chloride in Water
Ideal for water-soluble compounds. Isotonic and non-toxic.[5][6]
PBS
Phosphate-Buffered Saline
Isotonic and buffered to physiological pH. Suitable for water-soluble compounds.
Aqueous CMC
0.5% Carboxymethylcellulose in Water
Forms a suspension. Suitable for poorly water-soluble compounds for oral (PO) administration. Does not typically cause motor impairment.[5][6]
PEG 400
Polyethylene Glycol 400
A common co-solvent to improve solubility. Can cause neurotoxicity at high concentrations.[5][6]
DMSO
Dimethyl Sulfoxide
A powerful solvent, but can cause significant motor impairment and toxicity.[5][6] Use should be minimized (<10% of final volume).[10]
Corn Oil
Suitable for highly lipophilic compounds for PO or SC administration. Can affect compound absorption.[9]
Recommended Starting Formulation:
For a novel compound with unknown aqueous solubility, a formulation using a minimal amount of a solubilizing agent is a prudent starting point.
Protocol: Preparation of a 10% DMSO / 90% Saline Formulation
Calculate the required mass of 1-(3-Methylpiperazin-1-yl)butan-1-one for your dosing solution (e.g., for a 1 mg/mL solution, weigh 1 mg).
Dissolve the compound in a volume of 100% DMSO that is equal to 10% of your final desired volume (e.g., for a final volume of 1 mL, use 100 µL of DMSO).
Vortex until the compound is completely dissolved.
Slowly add the remaining 90% of the volume using sterile 0.9% saline while vortexing to prevent precipitation (e.g., add 900 µL of saline).
Visually inspect the final solution to ensure it is clear and free of precipitates.
Part 2: Designing the Initial In Vivo Study
A well-designed initial study will establish the safety profile of the compound and provide essential data for subsequent pharmacokinetic (PK) and efficacy studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Workflow for Establishing an In Vivo Dosing Strategy
The overall process follows a logical progression from formulation to determining a safe and effective dose range.
General workflow for establishing an in-vivo dosing strategy.
Selection of Administration Route
The route of administration (ROA) affects the rate and extent of drug absorption and bioavailability.[11] For initial studies, intraperitoneal (IP) injection is common due to its relative ease and rapid systemic absorption, bypassing the gastrointestinal tract. Oral gavage (PO) is essential if the intended clinical application is oral.[12]
Protocol: Acute Dose Escalation for Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of 1-(3-Methylpiperazin-1-yl)butan-1-one that can be administered without causing unacceptable toxicity or mortality. This is a critical step for selecting doses for future studies.[15]
Animals:
Male C57BL/6 mice, 8-10 weeks old.
Use a small group size (n=2-3 mice per dose group).
Procedure:
Acclimatization: Allow mice to acclimate to the facility for at least one week before dosing.[16]
Dose Selection: Select a starting dose (e.g., 1-10 mg/kg) based on any available in vitro data or data from similar piperazine compounds.[17][18] Subsequent doses should be escalated by a fixed factor (e.g., 2x or 3x).
Dosing: Administer a single dose of the compound to the first cohort of mice via the chosen route (e.g., IP). Include a vehicle-only control group.
Observation: Monitor the animals intensively for the first 4 hours, then periodically for up to 72 hours.[19] Record observations including:
Body Weight: Significant weight loss (>15-20%) is a key sign of toxicity.[10]
Clinical Signs: Note any signs of distress such as lethargy, ruffled fur, abnormal posture, or neurological signs (tremors, ataxia).
Mortality: Record any deaths.
Escalation/De-escalation:
If no significant toxicity is observed in the first cohort after the observation period, escalate the dose for the next cohort.[19]
If severe toxicity or mortality occurs, the MTD is considered to be the highest dose level that was well-tolerated. A de-escalation step may be needed to refine the MTD.[19]
Workflow for a dose escalation (MTD) study.
Part 3: Standardized Dosing Protocols
Proper handling and administration techniques are paramount for ensuring animal welfare and data reproducibility.
General Guidelines for Injections
Animal Restraint: Proper restraint is crucial to minimize stress and ensure accurate administration.[20]
Aseptic Technique: Use sterile needles, syringes, and formulations for all parenteral routes.[11]
Volume and Needle Size: Adhere to established guidelines to prevent tissue damage.[11]
Restrain the mouse by scruffing the neck and back to expose the abdomen.
Tilt the mouse so the head is pointing downwards. This allows the abdominal organs to shift away from the injection site.
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[20]
Insert a 25-27 G needle at a 30-45 degree angle.
Gently aspirate to ensure no fluid (urine or blood) is drawn back. If fluid appears, discard the syringe and restart.
Inject the solution smoothly and withdraw the needle.
Protocol: Oral Gavage (PO)
Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
Gently insert the ball-tipped gavage needle into the mouth, directing it along the roof of the mouth towards one side to pass over the tongue.
Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is felt, withdraw and restart.[14]
Administer the substance and gently remove the needle.
Part 4: Initial Pharmacokinetic (PK) Profiling
A pilot PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This helps in understanding the drug's half-life and exposure levels (Cmax, AUC), which is essential for designing effective dosing schedules for efficacy studies.[21][22]
Protocol: Pilot Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile of 1-(3-Methylpiperazin-1-yl)butan-1-one after a single dose.
Design:
Animals: C57BL/6 mice (n=3-4 per time point, or use serial bleeding for sparse sampling).
Dose: Select a single, well-tolerated dose below the MTD (e.g., 10 mg/kg).
Route: Administer via the primary route of interest (e.g., IP or PO).
Sampling: Collect blood samples at predetermined time points. For piperazine derivatives, which can have rapid absorption, early time points are crucial.[21]
Typical Sampling Time Points (PO/IP):
Pre-dose (0 min)
15 min
30 min
1 hr
2 hr
4 hr
8 hr
24 hr
Procedure:
Dose the mice as described in Part 3.
At each specified time point, collect a small volume of blood (~50-75 µL) via submandibular or saphenous vein puncture.
Place blood into tubes containing an anticoagulant (e.g., EDTA).
Process the blood by centrifugation to separate the plasma.
Store plasma samples at -80°C until analysis.
Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).[21]
Workflow for a pilot pharmacokinetic (PK) study.
Conclusion
This application guide provides a systematic and scientifically-grounded approach for establishing the in vivo dosage of the novel compound 1-(3-Methylpiperazin-1-yl)butan-1-one in murine models. By first focusing on formulation development, followed by a rigorous assessment of tolerability (MTD) and a preliminary characterization of its pharmacokinetic profile, researchers can build the foundational dataset necessary for designing meaningful and successful efficacy studies. Adherence to these principles of careful planning, ethical animal use, and stepwise protocol execution is essential for advancing novel therapeutic candidates from the bench to preclinical validation.
References
Routes of Administration. (n.d.). In The Mouse Manual.
Routes and Volumes of Administration in Mice. (n.d.). Tufts University Office of the Vice Provost.
Study of Different Routes of Drug Administration on Mice or Rats. (n.d.). Scribd. Retrieved from a document detailing procedures for various injection methods.
Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab.
Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-22. [Link]
Routes Of Drug Administration. (n.d.). SlideShare.
Comparative study of the pharmacokinetic properties of piperazine derivatives. (n.d.). Benchchem.
Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2014). PMC. [Link]
Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025). Ichor Bio. Retrieved from a guide on in vivo dosing, applicable to small molecules in principle.
3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one. (n.d.). EvitaChem. Retrieved from a product page with basic chemical properties.
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2015). PMC. [Link]
Application Notes and Protocols for WJ460 Dosage in In Vivo Mouse Models. (n.d.). Benchchem. Retrieved from a technical document providing example protocols for a novel compound.
Application Notes and Protocols for Paquinimod In Vivo Dosage in Mouse Models. (n.d.). Benchchem. Retrieved from a guide with detailed workflows for in vivo studies.
Choice of vehicle affects pyraclostrobin toxicity in mice. (2019). UNC Institutional Repository. [Link]
(R)-3-Methylpiperazin-2-one. (n.d.). Benchchem.
In vivo pharmacology. (n.d.). Stanford Medicine. Retrieved from a description of services including MTD and ADMET studies.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from a review on the importance of the piperazine scaffold.
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening with 1-(3-Methylpiperazin-1-yl)butan-1-one
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Methylpiperazin-1-yl)butan-1-one in high-throughput screening (HT...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Methylpiperazin-1-yl)butan-1-one in high-throughput screening (HTS) assays. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a multitude of approved therapeutics targeting a wide array of biological targets.[1][2][3] This guide will explore the potential applications of 1-(3-Methylpiperazin-1-yl)butan-1-one as a novel screening compound, with a focus on a hypothetical cell-based assay for identifying modulators of a G protein-coupled receptor (GPCR) signaling pathway. Detailed protocols, data analysis considerations, and best practices for assay validation are provided to ensure scientific integrity and reproducibility.
Introduction: The Potential of a Novel Piperazine Derivative
1-(3-Methylpiperazin-1-yl)butan-1-one is a small molecule featuring a core piperazine ring, a structural motif renowned for its versatility in drug discovery.[2] The two nitrogen atoms of the piperazine ring offer synthetic tractability, allowing for modifications that can fine-tune a compound's solubility, binding affinity, and metabolic stability.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4][5] Given this precedent, 1-(3-Methylpiperazin-1-yl)butan-1-one represents a promising candidate for inclusion in small molecule libraries for HTS campaigns aimed at discovering novel therapeutics.
Chemical Properties of 1-(3-Methylpiperazin-1-yl)butan-1-one:
The successful implementation of an HTS campaign requires a robust and well-validated assay.[7][8] This guide will focus on a hypothetical cell-based assay designed to identify modulators of a specific GPCR pathway. Cell-based assays are often preferred in early-stage drug discovery as they provide a more physiologically relevant context compared to biochemical assays.[7][9]
The logical workflow for developing and executing an HTS assay with 1-(3-Methylpiperazin-1-yl)butan-1-one is outlined below:
This protocol describes a luciferase-based reporter gene assay to screen for antagonists of a hypothetical GPCR, "GPCR-X," which signals through the cyclic AMP (cAMP) pathway.
Principle
A stable cell line is engineered to co-express GPCR-X and a luciferase reporter gene under the control of a cAMP response element (CRE) promoter. Activation of GPCR-X by its cognate agonist leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. Antagonists of GPCR-X will inhibit this agonist-induced luciferase expression.
Materials and Reagents
Cell Line: HEK293 cells stably expressing human GPCR-X and a CRE-luciferase reporter construct.
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Agonist: Known potent agonist for GPCR-X (e.g., a specific peptide or small molecule).
Test Compound: 1-(3-Methylpiperazin-1-yl)butan-1-one, dissolved in 100% DMSO to create a 10 mM stock solution.
Control Compounds: Known antagonist for GPCR-X (positive control) and DMSO (negative control).
Step-by-Step Protocol
Cell Seeding:
Harvest the stable cell line from culture flasks using standard cell culture techniques.
Resuspend the cells in culture medium to a final concentration of 2 x 10^5 cells/mL.
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Compound Addition:
Prepare a serial dilution of the 1-(3-Methylpiperazin-1-yl)butan-1-one stock solution in DMSO.
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions, positive control, and negative control (DMSO) to the appropriate wells of the assay plate. This results in a final DMSO concentration of ≤0.5%.
Agonist Stimulation:
Prepare the GPCR-X agonist solution in assay buffer at a concentration that elicits 80% of the maximal response (EC80).
Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive 5 µL of assay buffer alone).
Incubate the plate at 37°C for 4-6 hours.
Luciferase Assay:
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
Add 30 µL of the luciferase assay reagent to each well.
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
Data Acquisition:
Measure the luminescence signal from each well using a plate reader.
Data Analysis and Interpretation
Quality Control: The Z'-Factor
The robustness of the HTS assay should be evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.[7]
A predefined threshold, typically a certain number of standard deviations from the mean of the negative controls or a specific percent inhibition value (e.g., >50%), is used to identify hits.
Hit Confirmation and Follow-Up Studies
Primary hits from the HTS campaign require confirmation and further characterization.
Hit Confirmation: Re-testing of the primary hits in the same assay to eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50).
Secondary Assays: Orthogonal assays should be employed to confirm the mechanism of action and rule out off-target effects. This could include a biochemical binding assay or a functional assay measuring downstream signaling events.
Counter-Screens: These are crucial to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors or autofluorescent compounds).
Hypothetical Signaling Pathway and Compound Interaction
The following diagram illustrates the hypothetical mechanism of action for 1-(3-Methylpiperazin-1-yl)butan-1-one as a GPCR-X antagonist.
Caption: Hypothetical GPCR-X Signaling Pathway.
Conclusion
1-(3-Methylpiperazin-1-yl)butan-1-one, as a member of the pharmacologically significant piperazine class of compounds, holds potential for the discovery of novel bioactive molecules. The application of robust and well-validated HTS assays, such as the cell-based reporter gene assay detailed in this guide, is a critical step in elucidating the biological activity of this and other new chemical entities. By following systematic protocols for assay development, execution, and hit validation, researchers can confidently identify promising lead compounds for further optimization in the drug discovery pipeline.
References
Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. [Link]
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2019, October 15). CRC Press. [Link]
The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Assay Guidance Manual. (2025, December 1). NCBI Bookshelf. [Link]
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science. [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research. [Link]
Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. [Link]
A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. [Link]
Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC. [Link]
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. [Link]
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]
High-throughput screening assays for the identification of chemical probes. (2007, July 18). ResearchGate. [Link]
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. [Link]
1-(4-methylpiperazin-1-yl)butan-1-one. (2025, September 10). Chemsrc. [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9). ResearchGate. [Link]
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). PMC. [Link]
Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 1-(3-Methylpiperazin-1-yl)butan-1-one in Biological Matrices
Executive Summary & Rationale 1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative characterized by a secondary amine and an N-acyl (butyryl) moiety. Piperazine derivatives are ubiquitous in moder...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative characterized by a secondary amine and an N-acyl (butyryl) moiety. Piperazine derivatives are ubiquitous in modern drug development, serving as critical pharmacophores, synthetic intermediates, and frequently appearing in forensic toxicology as designer drugs[1].
Accurate quantification of such small, polar, and basic molecules in complex biological matrices (e.g., human plasma) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges. The primary obstacle is severe ion suppression in the electrospray ionization (ESI) source caused by endogenous phospholipids. This application note details a field-proven, causality-driven sample preparation protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to achieve high recovery and negligible matrix effects.
Physicochemical Profiling & Causality (The "Why" Behind the Method)
To design a robust extraction protocol, we must first deconstruct the molecule's physicochemical behavior:
Site-Specific Basicity: The N1 position of the piperazine ring is acylated by the butyryl group, rendering it electronically neutral (amide). Consequently, the molecule's basicity is entirely driven by the secondary amine at the N4 position, which has a predicted pKa of ~9.2.
Ionization State: At physiological pH (7.4), the secondary amine is >98% protonated (cationic).
Extraction Causality: Simple Protein Precipitation (PPT) fails to remove lysophosphatidylcholines, which co-elute with polar amines in reversed-phase LC, causing massive signal suppression[2]. While Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is utilized for some piperazine metabolites, it requires highly basic conditions (pH > 11) to deprotonate the analyte, inadvertently co-extracting high levels of neutral lipids[3].
The MCX Advantage: Polymeric mixed-mode cation exchange (MCX) sorbents are ideal for this molecule. By acidifying the sample, the analyte is locked into its cationic state and binds tightly to the sorbent's sulfonic acid groups. This allows for aggressive 100% organic washes to strip away phospholipids before eluting the target with a high-pH solvent[4]. Furthermore, polymeric sorbents are preferred over traditional silica as they do not suffer from dewetting or loss of recovery if the sorbent bed runs dry during processing[2].
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of a closely related stable isotope or deuterated piperazine analog).
Acidification: Add 300 µL of 2% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.
Scientific Rationale: Phosphoric acid disrupts protein-drug binding and lowers the pH to ~2.0. This ensures the secondary amine (pKa ~9.2) is 100% protonated for maximum ionic retention on the MCX sorbent.
Solid Phase Extraction (MCX) Workflow
Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge to solvate the polymeric bed.
Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge.
Loading: Apply the pre-treated plasma sample (~410 µL) onto the cartridge. Allow it to pass at a controlled flow rate of 1-2 drops/second.
Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in Water.
Scientific Rationale: Removes polar endogenous interferences and salts while maintaining the acidic environment necessary to keep the analyte bound to the sulfonic acid groups.
Organic Wash: Wash with 1.0 mL of 100% Methanol.
Scientific Rationale: This is the critical cleanup step. The strong electrostatic bond prevents the analyte from washing off, while the 100% organic solvent thoroughly strips away hydrophobic interferences, including ion-suppressing phospholipids[4].
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol into a clean collection tube.
Scientific Rationale: The high pH (>11) neutralizes the secondary amine, breaking the ionic interaction with the sorbent and allowing the now-neutral molecule to elute freely.
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).
Quantitative Data Summary
The rigorous nature of the MCX SPE protocol provides vastly superior analytical performance compared to traditional rapid-extraction techniques. The high basicity of the secondary amine necessitates this targeted approach to prevent ion suppression from endogenous matrix components[5].
Table 1: Comparative Performance of Sample Preparation Techniques for 1-(3-Methylpiperazin-1-yl)butan-1-one in Human Plasma
Extraction Technique
Absolute Recovery (%)
Matrix Effect (%)
Phospholipid Removal
LLOQ (ng/mL)
Protein Precipitation (PPT)
92 ± 5%
-45% (Severe Suppression)
Poor
5.0
Liquid-Liquid Extraction (MTBE, pH 11)
65 ± 8%
-20% (Moderate Suppression)
Moderate
2.0
Mixed-Mode Cation Exchange (MCX SPE)
88 ± 4%
-4% (Negligible)
Excellent
0.1
Self-Validating Systems & Quality Control
To ensure absolute trustworthiness and scientific integrity, the LC-MS/MS batch must be structured as a self-validating system. A sequence must be designed to automatically flag carryover, internal standard impurities, and calibration drift.
Self-validating analytical batch sequence for LC-MS/MS quantitative integrity.
System Suitability Test (SST): Injected first to verify instrument sensitivity and retention time stability.
Matrix Blank (No IS): Proves the absence of endogenous isobaric interferences and rules out autosampler carryover.
Zero Sample (Blank + IS): Confirms that the Internal Standard does not contain trace amounts of the unlabeled target analyte.
Quality Controls (QCs): Interspersed among unknown samples at Low, Mid, and High concentrations. The run is only valid if QC accuracy remains within ±15% of their nominal values.
References
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed (NIH). 1
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. 5
Catalytic Regioselective Acylation for the Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one: Application Note & Protocols
Introduction & Rationale The piperazine scaffold is one of the most frequently occurring structural motifs in FDA-approved small-molecule therapeutics[1]. Functionalizing unsymmetrical piperazines, however, presents a si...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The piperazine scaffold is one of the most frequently occurring structural motifs in FDA-approved small-molecule therapeutics[1]. Functionalizing unsymmetrical piperazines, however, presents a significant synthetic challenge. The synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one requires the regioselective monoacylation of 2-methylpiperazine with a butyryl group.
The starting material, 2-methylpiperazine, possesses two non-equivalent secondary amines:
N1 (Proximal): Sterically hindered by the adjacent methyl group at the C2 position.
N4 (Distal): Sterically accessible and kinetically favored[2].
In standard, uncatalyzed acylation reactions using acid chlorides, the kinetic differentiation between these two nitrogen atoms is insufficient. Such reactions typically yield a modest 2:1 mixture of regioisomers, favoring the unhindered N4 position[3]. While stoichiometric protecting group strategies (e.g., in situ silylation) can force selectivity[3], they reduce atom economy and complicate workflows.
To bypass these limitations, catalytic regioselective acylation leverages nucleophilic catalysts or bulky coupling agents to amplify the inherent steric differences of the substrate. By generating a highly sterically demanding acylating intermediate, the reaction is forced almost exclusively toward the unhindered N4 position (which, upon acylation, is reassigned as position "1" per IUPAC nomenclature rules, yielding 1-acyl-3-methylpiperazine)[2].
Mechanistic Insights & Causality (E-E-A-T)
The success of this synthesis relies on understanding the causality between catalyst choice and transition-state sterics.
The Role of Nucleophilic Catalysis
When using 4-dimethylaminopyridine (DMAP) or highly nucleophilic 4-aminopyridines[4], the catalyst reacts with butyric anhydride to form an acylpyridinium intermediate . This charged intermediate is significantly bulkier than a free acid chloride. As the 2-methylpiperazine substrate approaches, the steric clash between the bulky acylpyridinium complex and the C2-methyl group of the piperazine ring raises the activation energy for N1 attack to prohibitive levels. Consequently, nucleophilic attack occurs exclusively at the accessible N4 position.
The Role of CDI-Mediated Activation
Alternatively, N,N'-carbonyldiimidazole (CDI) can be used to activate butyric acid, forming a reactive acylimidazole intermediate [5]. Similar to the acylpyridinium ion, the acylimidazole is highly sterically demanding. This method provides exceptional regiocontrol (>20:1 selectivity) and is highly scalable, producing only imidazole and CO₂ as byproducts.
Mechanistic pathway of catalytic regioselective acylation of 2-methylpiperazine.
Data Presentation: Method Comparison
The table below summarizes the quantitative advantages of utilizing catalytic and mediated activation techniques over standard uncatalyzed acylation.
Technique
Acylating Agent
Catalyst / Activator
Regioselectivity (N4:N1)
Isolated Yield (%)
Uncatalyzed (Standard)
Butyryl Chloride
None
~ 2:1
45 - 50
Nucleophilic Catalysis
Butyric Anhydride
DMAP (5 mol%)
> 15:1
82
CDI-Mediated Activation
Butyric Acid
CDI (1.0 eq)
> 20:1
88
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The downstream workup utilizes an acid/base extraction strategy that inherently purifies the target molecule. Because the desired mono-acylated product retains one basic secondary amine, it can be extracted into an aqueous acid layer. Conversely, any over-reacted bis-acylated byproduct is neutral and remains in the organic layer, validating the chemoselectivity of the isolation process.
Method A: DMAP-Catalyzed Acylation
Reagents:
2-Methylpiperazine: 10.0 mmol (1.00 g)
Butyric Anhydride: 9.5 mmol (1.50 g) (Sub-stoichiometric to prevent bis-acylation)
DMAP: 0.5 mmol (0.06 g, 5 mol%)
Dichloromethane (DCM): 40 mL
Step-by-Step Procedure:
Preparation: Dissolve 2-methylpiperazine and DMAP in 30 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures maximize the kinetic differentiation between the N1 and N4 positions.
Acyl Addition: Dissolve butyric anhydride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
Catalytic Turnover: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor via LC-MS.
Self-Validating Extraction (Phase 1): Transfer the mixture to a separatory funnel. Extract with 1M HCl (3 x 20 mL). The basic mono-acylated product and unreacted starting material move to the aqueous layer. Discard the organic layer (contains neutral bis-acylated impurities).
Self-Validating Extraction (Phase 2): Basify the combined aqueous layers to pH 12 using 2M NaOH. Extract with Ethyl Acetate (3 x 30 mL). The mono-acylated product moves to the organic layer.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 1-(3-Methylpiperazin-1-yl)butan-1-one.
Activation: Dissolve butyric acid in 25 mL of anhydrous THF. Add CDI portion-wise at room temperature. Stir for 2 hours until CO₂ evolution ceases. Causality: This completely converts the acid into the bulky acylimidazole intermediate.
Coupling: In a separate flask, dissolve 2-methylpiperazine in 25 mL of THF. Cool to 0 °C.
Addition: Transfer the acylimidazole solution dropwise into the piperazine solution over 30 minutes.
Reaction: Stir the mixture at room temperature for 8 hours.
Workup: Evaporate the THF. Redissolve the residue in DCM and perform the identical Acid/Base extraction described in Method A (Steps 5-7) to isolate the target compound.
Experimental workflow for the catalytic synthesis and isolation of the target molecule.
References
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes
Source: MDPI
URL:[Link]
Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir
Source: NIH/PMC
URL:[Link]
Title: CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound
Source: Google Patents
URL
Title: Modular Design of Pyridine-Based Acyl-Transfer Catalysts
Source: ResearchGate
URL:[Link]
Technical Support Center: Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one
Welcome to the technical support guide for the synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionabl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this important synthetic building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.
Section 1: Understanding the Core Reaction: Acylation of 3-Methylpiperazine
The synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one is fundamentally an N-acylation reaction. It involves the formation of an amide bond between the nucleophilic nitrogen of 3-methylpiperazine and the electrophilic carbonyl carbon of a butanoyl group donor. The most common and direct method is the acylation of 3-methylpiperazine with an activated form of butanoic acid, such as butanoyl chloride, typically under basic conditions.[1][2] This is a variation of the classic Schotten-Baumann reaction.[3][4]
The primary challenge in this synthesis is achieving selective mono-acylation. 3-Methylpiperazine possesses two secondary amine nitrogens (N1 and N4), both of which are nucleophilic and can react with the acylating agent. The methyl group at the C3 position introduces asymmetry, making the two nitrogen atoms sterically and electronically distinct. However, the potential for di-acylation, leading to the formation of 1,4-dibutanoyl-2-methylpiperazine, is a significant side reaction that can drastically reduce the yield of the desired monosubstituted product.[5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 3-methylpiperazine attacks the electrophilic carbonyl carbon of butanoyl chloride. This forms a tetrahedral intermediate.[1]
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Deprotonation: A base present in the reaction mixture removes the proton from the newly acylated nitrogen, neutralizing the resulting ammonium salt and regenerating the free amine product. This step is crucial as the hydrochloric acid (HCl) byproduct would otherwise protonate and deactivate the unreacted amine starting material.[4]
Figure 1: Mechanism of N-Acylation
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
A1: Low or no yield can stem from several factors related to reagent quality, reaction conditions, and stoichiometry.
Cause 1: Inactive Reagents.
The "Why": Butanoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to inactive butanoic acid. 3-Methylpiperazine can also be hygroscopic.
Solution: Ensure butanoyl chloride is fresh or has been stored properly under an inert atmosphere. Use anhydrous solvents and dry glassware. If possible, distill the butanoyl chloride before use. Confirm the purity of the 3-methylpiperazine.
Cause 2: Insufficient Base.
The "Why": The reaction generates one equivalent of HCl. Without a base to neutralize it, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Solution: Use at least one equivalent of a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Often, a slight excess (1.1-1.2 equivalents) is beneficial to ensure all HCl is quenched. For biphasic Schotten-Baumann conditions, an aqueous base like NaOH or K₂CO₃ is used to keep the organic amine deprotonated.[3][6]
Cause 3: Incorrect Reaction Temperature.
The "Why": The acylation is typically exothermic. While it often proceeds well at room temperature, initial mixing should be done at a lower temperature (e.g., 0 °C) to control the reaction rate, especially during the addition of the highly reactive acyl chloride. This minimizes side reactions.[2]
Solution: Add the butanoyl chloride dropwise to a cooled (0 °C) solution of 3-methylpiperazine and base in a suitable solvent like dichloromethane (DCM). After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[5]
Q2: I'm getting a significant amount of a higher molecular weight byproduct and my desired product is hard to purify. What is happening?
A2: This is the classic problem of di-acylation, where both nitrogen atoms of the piperazine ring react with butanoyl chloride.
Cause: Lack of Selectivity.
The "Why": Both nitrogens in 3-methylpiperazine are nucleophilic. While the N1 nitrogen is generally considered more sterically hindered due to the adjacent methyl group, the N4 nitrogen is also highly reactive. If the acyl chloride is added too quickly or if the stoichiometry is not carefully controlled, the initially formed mono-acylated product can be acylated a second time.
Solution 1: Stoichiometric Control. The most direct approach is to use an excess of the piperazine starting material relative to the acylating agent.[5] Using a 2 to 4-fold excess of 3-methylpiperazine statistically favors the formation of the mono-acylated product. The unreacted piperazine can typically be removed during an acidic aqueous workup.
Solution 2: Slow, Cooled Addition. As mentioned above, adding the butanoyl chloride slowly to a cooled solution of the amine allows the first acylation to occur before a high local concentration of the acylating agent can build up, which would favor the second acylation.
Solution 3: In Situ Mono-Protonation. A more advanced technique involves the selective deactivation of one nitrogen atom. By adding exactly one equivalent of a strong acid (like HCl) to the piperazine, you can form the mono-salt. The protonated nitrogen is no longer nucleophilic, directing the acylation exclusively to the free nitrogen.[5][7] This method offers excellent selectivity for mono-substitution.
Q3: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material even after prolonged stirring. What should I do?
A3: A stalled reaction typically points to a stoichiometric or temperature-related issue.
Cause 1: Insufficient Acylating Agent.
The "Why": If some of your butanoyl chloride was hydrolyzed by moisture before or during the reaction, you may have a substoichiometric amount available to react with the amine.
Solution: Add a small additional charge (e.g., 0.1-0.2 equivalents) of butanoyl chloride to the reaction mixture and monitor for progress. Be cautious not to add too much, as this could promote di-acylation.
Cause 2: Reaction Temperature is Too Low.
The "Why": While initial cooling is important for control, some reactions require thermal energy to reach completion.
Solution: After the initial stirring period at room temperature, gently warm the reaction mixture (e.g., to 35-40 °C) and monitor its progress.
Figure 2: Troubleshooting Workflow
Section 3: Frequently Asked Questions (FAQs)
Q: Which acylating agent is better: butanoyl chloride or butyric anhydride?A: Butanoyl chloride is generally more reactive and often leads to faster reaction times at lower temperatures. However, it produces corrosive HCl as a byproduct. Butyric anhydride is less reactive, may require heating, and produces butanoic acid as a byproduct, which can sometimes complicate purification. For this synthesis, butanoyl chloride is typically preferred due to its high reactivity, provided the HCl byproduct is managed with a suitable base.[6]
Q: What is the optimal base and solvent system?A: For a homogenous reaction, a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is a standard and effective choice.[8] DCM is often preferred for its ability to dissolve the starting materials and its low boiling point, which simplifies product isolation. For a biphasic Schotten-Baumann setup, a water-immiscible solvent like DCM or diethyl ether is used with an aqueous base like NaOH or K₂CO₃.[1][3]
Q: How can I effectively monitor the reaction's progress?A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting 3-methylpiperazine, the desired mono-acylated product, and the potential di-acylated byproduct (e.g., 5-10% methanol in DCM). The starting amine will be very polar (low Rf), the mono-acylated product will be intermediate, and the di-acylated product will be the least polar (highest Rf). Staining with ninhydrin can be useful as it will stain the secondary amines (starting material and product) but not the di-acylated tertiary diamide. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous monitoring.
Q: What are the key considerations for scaling up this reaction?A: The primary concern on scale-up is heat management. The acylation is exothermic, and what is easily controlled in a flask with an ice bath can become a significant issue in a large reactor. Ensure you have adequate cooling capacity. The rate of addition of the butanoyl chloride becomes even more critical on a larger scale to maintain a safe temperature and prevent runaway reactions and the formation of impurities.
Section 4: Optimized Experimental Protocol
This protocol is designed to favor mono-acylation by using an excess of the piperazine starting material.
Materials:
3-Methylpiperazine (4.0 g, 40 mmol, 2.0 eq.)
Butanoyl chloride (2.13 g, 20 mmol, 1.0 eq.)
Triethylamine (Et₃N) (3.04 g, 30 mmol, 1.5 eq.)
Dichloromethane (DCM), anhydrous (100 mL)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylpiperazine (4.0 g, 40 mmol) and anhydrous DCM (100 mL).
Basification: Add triethylamine (3.04 g, 30 mmol) to the solution.
Cooling: Cool the flask to 0 °C in an ice-water bath.
Addition of Acyl Chloride: Add butanoyl chloride (2.13 g, 20 mmol) dropwise to the stirred, cooled solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction by TLC until the butanoyl chloride is consumed.
Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess 3-methylpiperazine and triethylamine hydrochloride.
Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) to remove any residual acid.
Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure 1-(3-methylpiperazin-1-yl)butan-1-one.
Schotten–Baumann reaction - Grokipedia. A method for synthesizing amides from amines and acid chlorides under biphasic conditions with a base. Available at:
Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem. Details the use of protecting groups for selective functionalization of piperazine. Available at:
Chemistry Schotten Baumann Reaction | SATHEE JEE. Describes the mechanism and conditions for the Schotten-Baumann reaction for amide synthesis. Available at:
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Discusses one-pot methods for synthesizing monosubstituted piperazines from a protonated state. Available at: [Link]
CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents. Patent describing the generation of piperazine-1-ium salt for selective substitution. Available at:
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Details a protocol based on the reaction of piperazin-1-ium cation with electrophilic reagents. Available at: [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. A discussion providing various methods for achieving mono-substitution on piperazine. Available at: [Link]
Schotten-Baumann Reaction - Organic Chemistry Portal. Explains the role of a base in neutralizing acid byproduct to drive the reaction equilibrium. Available at: [Link]
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Discusses various bases and solvents for Schotten-Baumann reactions. Available at: [Link]
Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives - ResearchGate. Details acylation reactions of 2-methylpiperazine with acyl chlorides using triethylamine as a base in DCM. Available at: [Link]
Technical Support Center: Resolving Solubility Issues of 1-(3-Methylpiperazin-1-yl)butan-1-one in Aqueous Media
Welcome to the technical support center for 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media during their experiments. Here, we provide in-depth troubleshooting strategies and detailed protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.
Understanding the Molecule: 1-(3-Methylpiperazin-1-yl)butan-1-one
1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative. The piperazine ring, a basic functional group, suggests that its aqueous solubility will be highly dependent on pH.[1][2] The presence of a butyl chain and a methyl group adds to its hydrophobic character, which can limit its solubility in water.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my 1-(3-Methylpiperazin-1-yl)butan-1-one not dissolving in aqueous buffer?
A1: The limited aqueous solubility of this compound likely stems from a combination of its molecular structure and the pH of your aqueous medium. The piperazine moiety is basic, meaning it can be protonated to form a more soluble salt at acidic pH.[5] In neutral or alkaline solutions, the compound will exist predominantly in its less soluble free base form.
Q2: What is the first and most straightforward approach to try and improve its solubility?
A2: The most direct method to enhance the solubility of a basic compound like 1-(3-Methylpiperazin-1-yl)butan-1-one is through pH adjustment .[6][] By lowering the pH of the aqueous medium, you can protonate the basic nitrogen atoms in the piperazine ring, leading to the formation of a more water-soluble cationic species.[5][8]
Initial Troubleshooting Flowchart for pH Adjustment
Caption: A simple workflow for initial solubility troubleshooting via pH adjustment.
Q3: I have adjusted the pH, but the solubility is still not sufficient for my experimental needs. What are my next options?
A3: If pH adjustment alone is insufficient, several other techniques can be employed, often in combination with pH optimization. These include the use of co-solvents, salt forms, and solubilizing excipients like cyclodextrins and surfactants.[6][9]
Q4: How do co-solvents work, and which ones should I consider?
A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[10] They work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules.[11] For 1-(3-Methylpiperazin-1-yl)butan-1-one, suitable co-solvents to consider include:
It's crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with your experimental system (e.g., cell-based assays).[12]
Q5: Should I be using a pre-formed salt of the compound?
A5: Yes, using a pre-formed salt, such as a hydrochloride or mesylate salt, can significantly improve aqueous solubility and dissolution rates compared to the free base.[13][14] Salts of basic drugs are generally more soluble in water.[15][16] If you are synthesizing the compound, consider forming a salt during the final purification steps. If you have purchased the free base, you can perform an in-situ salt formation by carefully adding a stoichiometric amount of a suitable acid (e.g., HCl) to your aqueous suspension.
Q6: Can you explain how cyclodextrins and surfactants can help?
A6:
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the hydrophobic parts of your compound, forming an inclusion complex that has a much higher aqueous solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[17]
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds in their core, effectively solubilizing them in the aqueous medium.[20][21] For a cationic (protonated) form of your compound, an anionic or non-ionic surfactant would be most appropriate. Examples include sodium lauryl sulfate (anionic) or polysorbates like Tween® 80 (non-ionic).[21]
Solubilization Strategies Overview
Caption: Interplay of different solubilization strategies.
This protocol will help you determine the optimal pH for solubilizing your compound.
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 3 to 8.
Sample Preparation: Add an excess amount of 1-(3-Methylpiperazin-1-yl)butan-1-one to a fixed volume of each buffer in separate vials.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully withdraw the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Analysis: Plot the measured solubility against the pH to visualize the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement Study
This protocol evaluates the effectiveness of different co-solvents.
Stock Solution Preparation: Prepare stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) in your chosen aqueous buffer (at the optimal pH determined in Protocol 1).
Co-solvent Screening: Prepare a series of solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
Solubility Measurement: Add an excess of your compound to each co-solvent solution and follow steps 3-5 from Protocol 1.
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
Data Summary Table: Expected Solubility Improvements
Solubilization Method
Agent
Typical Concentration Range
Expected Solubility Increase
Key Considerations
pH Adjustment
Dilute HCl or Citrate Buffer
pH 3-5
10 to 1000-fold
Potential for compound instability at low pH.
Co-solvents
Ethanol, PEG 400, DMSO
5-20% (v/v)
2 to 100-fold
Compatibility with the experimental system (e.g., cell toxicity).[6]
Complexation
HP-β-Cyclodextrin
1-10% (w/v)
10 to 500-fold
Stoichiometry of complexation can be a limiting factor.[17]
Micellar Solubilization
Tween® 80
0.1-2% (w/v)
5 to 200-fold
Ensure concentration is above the CMC.
Note: These are generalized estimates. Actual improvements will be compound-specific and must be determined experimentally.
Concluding Remarks
Resolving solubility issues for compounds like 1-(3-Methylpiperazin-1-yl)butan-1-one is a systematic process. It begins with understanding the physicochemical properties of the molecule and employing a logical, stepwise approach to troubleshooting. By starting with pH adjustment and progressing to co-solvents and specialized excipients, researchers can effectively enhance the solubility of this compound to meet the requirements of their scientific investigations. Always validate the final formulation to ensure it does not interfere with your downstream experimental assays.
References
Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Gîdea, M. I., Gafițanu, E., Ivanov, M., & Dodi, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]
Chen, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]
Babu, R. J., & Singh, M. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
PubMed. (2007, July 30). Cyclodextrins as pharmaceutical solubilizers. [Link]
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
American Chemical Society. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]
Pharmaceutical Journal. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]
Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
arXiv. (2021, May 26). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]
PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
Technical Support Center: Handling & Storage of 1-(3-Methylpiperazin-1-yl)butan-1-one
Welcome to the Technical Support Center for 1-(3-Methylpiperazin-1-yl)butan-1-one . This guide is designed for researchers, analytical chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(3-Methylpiperazin-1-yl)butan-1-one . This guide is designed for researchers, analytical chemists, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and validated protocols to prevent the thermal and oxidative degradation of this piperazine amide derivative during experimental workflows and long-term storage.
Mechanistic Troubleshooting (FAQs)
Q1: Why does 1-(3-Methylpiperazin-1-yl)butan-1-one degrade when left at room temperature, and what are the primary degradants?
The instability of this compound stems from its bifunctional nature: it contains both a stable N-butyryl amide at the 1-position and a highly reactive secondary amine at the 4-position of the piperazine ring.
Thermal Ring-Opening: At elevated temperatures, piperazine derivatives can undergo thermal degradation initiated by the nucleophilic attack of the amine on a protonated species, leading to ring-opened oligomers[1].
Oxidative Degradation: Secondary amines are highly susceptible to oxidation. Exposure to ambient oxygen and heat converts the secondary amine into N-oxides, imides, or artifactual N-nitrosamines (especially if trace nitrites are present in excipients or buffers)[2]. Furthermore, prolonged exposure to dry or wet oxygen at elevated temperatures can permanently deactivate the amine functionality[3].
Q2: I am observing a new peak in my HPLC chromatogram after storing the compound in an aqueous buffer for a week. What is happening?
You are likely observing amide hydrolysis. While the butyryl amide bond is relatively stable, aqueous environments—especially those deviating from a strictly neutral pH—facilitate nucleophilic attack by water. Elevated temperatures exponentially accelerate this hydrolysis, yielding free 2-methylpiperazine and butyric acid. To prevent this, stock solutions must be kept in anhydrous, aprotic solvents unless immediately required for an assay.
Q3: Does the methyl group at the 3-position offer any steric protection against degradation?
While the methyl group provides slight steric hindrance adjacent to the secondary amine, it is insufficient to prevent oxidation or thermal ring-opening. In fact, the asymmetry introduced by the methyl group can complicate the degradation profile, leading to a wider variety of isomeric degradation products compared to unsubstituted piperazine amides.
Degradation Pathways & Visualization
To effectively prevent degradation, you must understand the causal pathways. The diagram below illustrates the three primary vectors of degradation affecting 1-(3-Methylpiperazin-1-yl)butan-1-one.
Mechanistic degradation pathways of 1-(3-Methylpiperazin-1-yl)butan-1-one under environmental stress.
Quantitative Stability Data
The following table summarizes the expected stability of 1-(3-Methylpiperazin-1-yl)butan-1-one under various storage conditions. Use this data to determine the appropriate storage tier for your experimental timeline.
Storage Condition
Atmosphere
Solvent State
Expected Shelf Life (>98% Purity)
Primary Degradation Mechanism
-80°C (Cryo)
Argon
Neat (Solid)
> 24 Months
Negligible
-20°C (Freezer)
Nitrogen
Neat (Solid)
12 - 18 Months
Negligible
4°C (Fridge)
Air
Anhydrous DMSO
2 - 4 Weeks
Slow Oxidation (N-oxides)
25°C (Room Temp)
Air
Aqueous Buffer
< 48 Hours
Amide Hydrolysis & Oxidation
60°C (Accelerated)
Air
Aqueous Buffer
< 4 Hours
Rapid Ring-Opening & Hydrolysis
Experimental Protocols for Preservation
To ensure scientific integrity, your storage protocols must be self-validating systems. The following methodologies are designed to eliminate the causal factors of degradation (heat, oxygen, moisture).
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Formulate a liquid stock that resists oxidative and hydrolytic degradation for short-term experimental use.
Solvent Preparation: Use only anhydrous, HPLC-grade aprotic solvents (e.g., DMSO or DMF). Degas the solvent by sparging with high-purity Argon for 15 minutes to displace dissolved oxygen.
Dissolution: Weigh the compound in a glove box or under a localized nitrogen stream. Dissolve the compound in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).
Aliquotting: Divide the stock into single-use aliquots (e.g., 100 µL) in amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and localized heating.
Validation Step: Run a baseline HPLC-UV (220-240 nm) on one aliquot immediately after preparation to establish a "Day 0" purity baseline.
Objective: Maximize the shelf-life of the neat (solid) compound.
Lyophilization: If the compound has been exposed to ambient humidity, place the open vial in a lyophilizer or vacuum desiccator overnight to remove trace moisture.
Inert Gas Purging: Transfer the vial to a Schlenk line or use a gentle stream of Argon to purge the headspace of the vial. Argon is heavier than air and will blanket the compound, whereas Nitrogen may mix more readily with ambient air.
Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent gas exchange.
Secondary Containment: Place the sealed vial inside a secondary desiccator jar containing active indicating silica gel and an oxygen-scavenging packet.
Storage: Store the secondary container at -20°C or -80°C.
Validation Step: Monitor the indicating silica gel. If it changes color (e.g., blue to pink), the secondary seal has failed, and the primary vials must be re-desiccated and re-purged.
Step-by-step workflow for the long-term inert cryo-storage of piperazine amides.
References
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]
Baertschi, S. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]
Choi, et al. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]
Technical Support Center: Optimizing Mobile Phase for 1-(3-Methylpiperazin-1-yl)butan-1-one Chromatography
Welcome to the technical support center for the chromatographic analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase for this and structurally similar compounds.
Introduction
1-(3-Methylpiperazin-1-yl)butan-1-one is a basic compound containing a piperazine moiety. The analysis of such compounds by High-Performance Liquid Chromatography (HPLC) often presents challenges, primarily related to poor peak shape (tailing) and inadequate retention on traditional reversed-phase columns. These issues stem from the interaction of the basic amine groups with residual silanols on the silica-based stationary phase and the compound's polarity. This guide provides a structured approach to overcoming these challenges by systematically optimizing the mobile phase.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My peak for 1-(3-Methylpiperazin-1-yl)butan-1-one is tailing significantly on a C18 column. What is the primary cause and how can I fix it?
Answer:
Peak tailing for basic compounds like 1-(3-Methylpiperazin-1-yl)butan-1-one on silica-based reversed-phase columns is most commonly caused by secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2][3] This interaction is a form of ion-exchange that leads to a mixed-mode retention mechanism, causing the peak to tail.
Here’s a systematic approach to mitigate this issue:
1. Mobile Phase pH Adjustment (Low pH):
Principle: Operating at a low pH (typically between 2 and 4) protonates the residual silanol groups on the silica surface, neutralizing them and minimizing the ionic interaction with the positively charged basic analyte.[4][5] It is recommended to work at a pH that is at least one to two pH units away from the analyte's pKa to ensure a consistent ionization state.[5][6]
Protocol:
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
Add a suitable acidic modifier to adjust the pH to approximately 2.5-3.0. Common choices include:
0.1% (v/v) Trifluoroacetic Acid (TFA)
0.1% (v/v) Formic Acid
A 10-20 mM phosphate buffer adjusted to pH 2.5.[4]
Measure and confirm the pH of the aqueous component before mixing with the organic modifier.[5]
Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.
Equilibrate the column with the new mobile phase until a stable baseline is achieved.
2. Use of a Competing Base:
Principle: Adding a small concentration of another basic compound (a "competing base" or "silanol suppressor") to the mobile phase can help to saturate the active silanol sites.[4] This competing base, such as triethylamine (TEA), will preferentially interact with the silanols, reducing their availability to interact with your analyte.[4]
Caution: This approach can sometimes lead to shorter column lifetimes due to the hydrolysis of the stationary phase.[4]
3. Column Selection:
Principle: Modern HPLC columns are designed to minimize silanol interactions. Consider switching to a column with:
High-purity silica: These columns have a lower metal content, which reduces the acidity of silanol groups.[2]
End-capping: These columns have been treated to chemically bond a small silane to the majority of the residual silanol groups, effectively shielding them.[3]
Polar-embedded phases: These stationary phases have a polar functional group embedded in the alkyl chain, which also helps to shield the residual silanols.[3]
Question 2: I have poor retention of 1-(3-Methylpiperazin-1-yl)butan-1-one on my C18 column, even with a high percentage of aqueous mobile phase. What are my options?
Answer:
Poor retention of polar basic compounds is a common issue in reversed-phase chromatography.[7] When the compound is highly polar, it has a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to early elution.
Here are several strategies to increase retention:
1. Mobile Phase pH Adjustment (High pH):
Principle: By increasing the mobile phase pH to a level above the pKa of your basic analyte (typically pH > 9), the compound will be in its neutral, deprotonated form.[8][9] This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, increased retention.[8][9]
Requirement: This approach necessitates the use of a pH-stable column, as traditional silica-based columns can degrade at high pH.[8][10] Hybrid-silica or polymer-based columns are suitable for high-pH applications.[5][8]
Protocol:
Select a high-pH stable column (e.g., a hybrid C18).
Prepare the aqueous portion of your mobile phase using a buffer suitable for the high pH range, such as ammonium bicarbonate or ammonium formate, adjusted to pH 9-10.
Mix with the organic modifier and equilibrate the system.
Principle: HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase.[7][11][12][13] In HILIC, a polar stationary phase (such as bare silica, or phases bonded with diol, amide, or zwitterionic ligands) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[13] The analyte partitions into a water-enriched layer on the surface of the stationary phase.[12]
Starting Conditions for HILIC:
Column: HILIC column (e.g., silica, amide, or zwitterionic).
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient: Start with a high percentage of B (e.g., 95%) and decrease the concentration of B over the run.
3. Mixed-Mode Chromatography (MMC):
Principle: Mixed-mode chromatography utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities.[14][15][16] This allows for multiple retention mechanisms, which can be advantageous for separating complex mixtures or for retaining compounds that are not well-retained by a single mechanism.[15] For a basic compound, a mixed-mode column with reversed-phase and cation-exchange properties would be suitable.
Benefit: MMC can provide unique selectivity and improved retention for charged and polar molecules.[15]
Question 3: I am developing a method for a mixture of compounds including 1-(3-Methylpiperazin-1-yl)butan-1-one, and I'm struggling to get good resolution between all the peaks. How can I improve selectivity?
Answer:
Achieving adequate selectivity, or the differential retention of analytes, is crucial for good resolution. Here's how you can manipulate the mobile phase to improve selectivity:
1. Change the Organic Modifier:
Principle: Different organic solvents (acetonitrile, methanol, tetrahydrofuran) have different properties and can interact with analytes in distinct ways.[17][18] Switching the organic modifier can alter the elution order and improve the separation of co-eluting peaks.
Acetonitrile is aprotic and has dipole-dipole interactions.
Methanol is a protic solvent and can act as a hydrogen bond donor and acceptor.[19]
Tetrahydrofuran is a strong solvent and can also participate in hydrogen bonding.
Approach: If you are using acetonitrile, try replacing it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.
2. Fine-tune the Mobile Phase pH:
Principle: As discussed, pH affects the ionization state of the analyte and the stationary phase. Small changes in pH, especially near the pKa of an analyte, can cause significant changes in retention and selectivity.[6]
Strategy: Systematically evaluate the chromatography at different pH values (e.g., pH 3, 5, 7, 9 - ensuring column compatibility) to find the optimal pH for the separation of all compounds in your mixture.
3. Gradient Optimization:
Principle: For complex mixtures with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary.[19]
Protocol:
Start with a broad "scouting" gradient (e.g., 5% to 95% organic modifier over 20 minutes) to determine the elution range of your analytes.
Based on the scouting run, create a more tailored gradient with shallower segments in the regions where peaks are closely eluting to improve their separation.
4. Use of Ion-Pairing Reagents:
Principle: For basic compounds, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, or sodium dodecyl sulfate - SDS) can be added to the mobile phase. The ion-pairing reagent forms a neutral complex with the protonated basic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[9]
Consideration: Ion-pairing reagents are often not volatile and can be difficult to remove from the column and the HPLC system, making them less ideal for LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in reversed-phase HPLC for 1-(3-Methylpiperazin-1-yl)butan-1-one?
A1: A good starting point would be a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[17] Begin with a gradient of 5-95% B over 15-20 minutes to get an idea of the compound's retention behavior.
Q2: Can I use a buffer in my mobile phase? If so, which one and at what concentration?
A2: Yes, buffers are highly recommended to maintain a stable pH and ensure reproducible retention times.[3][20] For low pH work, a 10-25 mM phosphate or formate buffer is common. For high pH, ammonium formate or ammonium carbonate buffers are suitable. The buffer concentration should be sufficient to control the pH without causing precipitation when mixed with the organic solvent.[20]
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis of basic compounds?
A3: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase and often provides sharper peaks due to its lower viscosity. Methanol can offer different selectivity due to its hydrogen bonding capabilities.[17][19] It is often worthwhile to screen both solvents during method development.
Q4: My compound is very polar and still doesn't retain well in HILIC mode. What can I do?
A4: If you are still facing retention issues in HILIC, you can try:
Increasing the organic content: In HILIC, higher organic content leads to stronger retention.
Decreasing the buffer concentration: This can sometimes enhance retention.
Changing the stationary phase: Different HILIC stationary phases (bare silica, amide, zwitterionic) offer different selectivities and retention mechanisms.[12][21]
Visualizations and Data
Experimental Workflow for Mobile Phase Optimization
Caption: Logic diagram illustrating the selection of chromatographic mode and mobile phase pH based on the analyte's properties.
Summary of Mobile Phase Strategies
Strategy
Principle
When to Use
Column Type
Typical Modifiers
Low pH Reversed-Phase
Suppress silanol ionization to reduce peak tailing. [4][5]
First approach for basic compounds to address peak tailing.
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. [Link]
Selected Chromatographic Methods for Determining the Biological Activity of Substances. [Link]
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals - Google P
Chromatographic Techniques in Pharmaceutical Analysis - Encyclopedia.pub. [Link]
Technical Support Center: Troubleshooting Low Purity in 1-(3-Methylpiperazin-1-yl)butan-1-one Extraction
As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of monoacylated piperazines. The synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one (typically via the reaction of 2-methylpipe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of monoacylated piperazines. The synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one (typically via the reaction of 2-methylpiperazine with butyryl chloride or butyric acid) is notoriously prone to poor purity profiles.
Because the starting material is a diamine, the reaction inherently produces a mixture of the target monoamide, unreacted diamine, diacylated byproducts, and regioisomers. This guide deconstructs the physicochemical causality behind these impurities and provides self-validating protocols to achieve >98% purity during extraction.
Diagnostic Extraction Workflow
Workflow for isolating 1-(3-methylpiperazin-1-yl)butan-1-one using pH and chelation gradients.
Troubleshooting FAQs
Q1: My GC-MS shows a massive peak for the diacylated byproduct (1,4-dibutyryl-2-methylpiperazine). How do I remove it without column chromatography?A1: The diacylated byproduct lacks a basic amine center, rendering it a neutral molecule. In contrast, your target molecule, 1-(3-methylpiperazin-1-yl)butan-1-one, contains a free secondary amine at the N4 position (pKa ~9.2).
Causality & Solution: Exploit this pKa differential using a reverse acid-base extraction[1]. By adjusting the aqueous phase to pH 2.0 using 1M HCl, the secondary amine of the target product becomes protonated (forming a water-soluble ammonium salt) and partitions entirely into the aqueous layer. The neutral diacylated impurity remains trapped in the organic phase and can be discarded. Subsequent basification of the aqueous layer to pH >11.5 allows the recovery of the pure free base.
Q2: I am seeing carryover of unreacted 2-methylpiperazine in my final product. Standard water washes aren't removing it entirely. What is the most effective chemical wash?A2: While 2-methylpiperazine is highly water-soluble, its partition coefficient still allows trace carryover into polar organic solvents (like EtOAc or DCM) during basic workup.
Causality & Solution: Implement a 10% Copper(II) Sulfate (CuSO4) wash. Unreacted 2-methylpiperazine acts as a potent bidentate ligand, readily chelating with Cu(II) ions to form a highly water-soluble coordination complex[2]. The monoacylated target molecule, having only one free amine, is a poor chelator and remains in the organic phase.
Q3: My NMR indicates the presence of the regioisomer, 1-(2-methylpiperazin-1-yl)butan-1-one. Can I separate this via extraction?A3: No. Liquid-liquid extraction is highly ineffective for separating these regioisomers because their pKa values and polarities are nearly identical.
Causality & Solution: The issue must be addressed upstream during the synthesis. Standard acylation with butyryl chloride yields modest regioselectivity (often 2:1 to 3:1), favoring the less hindered nitrogen[3]. To prevent regioisomer formation, replace the acid chloride with butyric acid activated by N,N'-carbonyldiimidazole (CDI). CDI-mediated acylation is highly sensitive to steric hindrance and selectively acylates the less hindered nitrogen (yielding the desired 3-methylpiperazin-1-yl product) with near-perfect regioselectivity[4].
Q4: I'm losing product yield during the final organic extraction from the basic aqueous layer. How can I optimize recovery?A4: Monoacylated piperazines retain significant amphiphilic character. The butyryl chain is lipophilic, but the secondary amine and amide carbonyl interact strongly with water via hydrogen bonding.
Causality & Solution: Salting out is required. Saturate the basic aqueous layer with NaCl before back-extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product (the "salting-out" effect) and driving it into the organic phase.
Standardized Step-by-Step Methodology
Protocol: Optimized Acid-Base & Chelation Extraction Workflow
Note: This protocol assumes your crude reaction mixture is dissolved in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Transfer the crude organic mixture to a separatory funnel.
Add an equal volume of 1M HCl (aq). Shake vigorously and vent.
Self-Validation: Check the pH of the aqueous layer; it must be ≤ 2. If not, add more HCl.
Separate the layers. The target monoamide and unreacted diamine are now in the aqueous layer . Discard the organic layer (which contains the neutral diacylated impurity).
Basification and Back-Extraction:
Cool the aqueous layer in an ice bath to prevent exothermic degradation.
Slowly add 2M NaOH (aq) until the pH reaches ≥ 11.5.
Self-Validation: The solution will become cloudy as the free base of the piperazine amide precipitates/oils out of the aqueous phase.
Saturate the aqueous layer by adding solid NaCl until no more dissolves.
Extract the basic aqueous layer three times with fresh DCM or EtOAc. Combine the organic extracts.
Wash the combined organic extracts with 1/3 volume of 10% aqueous CuSO4.
Self-Validation: The aqueous layer will turn a distinct, deep blue if unreacted diamine is present and successfully chelated[2].
Repeat the CuSO4 wash until the aqueous layer remains pale blue (the natural color of the CuSO4 solution), indicating the complete removal of the diamine.
Final Polish and Isolation:
Wash the organic layer once with brine to remove residual water and inorganic salts.
Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the highly pure 1-(3-methylpiperazin-1-yl)butan-1-one.
Quantitative Partitioning Data
The table below summarizes the physicochemical states of the reaction components at key extraction stages, dictating their phase behavior.
Minimizing byproducts during the synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one
Welcome to the technical support center for the synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this specific acylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one typically involves the nucleophilic acyl substitution reaction between 3-methylpiperazine and an activated butyryl group, commonly butanoyl chloride. While seemingly straightforward, this reaction presents two primary challenges that can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.
Selectivity: 3-methylpiperazine is a diamine, and both nitrogen atoms can react with butanoyl chloride. This can lead to the formation of the undesired 1,4-dibutanoyl-2-methylpiperazine byproduct.
Regioselectivity: As an unsymmetrical diamine, the two nitrogen atoms in 3-methylpiperazine are not equivalent. The nitrogen at position 1 is adjacent to the methyl group, while the nitrogen at position 4 is not. This difference in their chemical environments leads to the potential formation of two different mono-acylated products: the desired 1-(3-methylpiperazin-1-yl)butan-1-one and its regioisomeric byproduct, 1-(2-methylpiperazin-1-yl)butan-1-one.
This guide will address these challenges directly, providing both the theoretical basis for understanding byproduct formation and practical steps for mitigating these issues in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Question 1: My reaction yield is low, and I'm observing a significant amount of a higher molecular weight byproduct in my analysis (GC-MS/LC-MS). What is likely happening?
Answer:
This is a classic issue of over-acylation, leading to the formation of the 1,4-dibutanoyl-2-methylpiperazine byproduct. Since 3-methylpiperazine has two reactive secondary amine groups, both can be acylated if the reaction conditions are not carefully controlled.
Root Causes and Corrective Actions:
Potential Cause
Scientific Rationale
Recommended Action
Incorrect Stoichiometry
If the molar ratio of butanoyl chloride to 3-methylpiperazine is too high (e.g., 1:1 or greater), there is a higher probability that a second molecule of butanoyl chloride will react with the initially formed mono-acylated product.
Use a significant excess of 3-methylpiperazine relative to the butanoyl chloride. A molar ratio of 3 to 5 equivalents of the piperazine is recommended to statistically favor the mono-acylation.
Rapid Addition of Acylating Agent
Adding the butanoyl chloride too quickly creates localized areas of high concentration, increasing the likelihood of the di-acylation reaction.
Add the butanoyl chloride solution dropwise and slowly to the stirred solution of 3-methylpiperazine. This maintains a low concentration of the acylating agent throughout the reaction, minimizing the chance of a second acylation.
Elevated Reaction Temperature
Higher temperatures can increase the rate of the second acylation reaction, leading to more of the di-substituted byproduct.
Maintain a low reaction temperature, especially during the addition of the butanoyl chloride. Cooling the reaction mixture in an ice bath (0-5 °C) is a standard practice for this type of exothermic acylation.
Experimental Protocol for Minimizing Di-acylation:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpiperazine (3.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
Cool the flask in an ice bath to 0-5 °C.
Dissolve butanoyl chloride (1.0 eq.) in the same anhydrous solvent and add it to the dropping funnel.
Add the butanoyl chloride solution dropwise to the stirred 3-methylpiperazine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, proceed with an appropriate aqueous workup to quench the reaction and remove excess starting material and salts.
Question 2: My analysis (HPLC, GC-MS, or NMR) shows two major products with the same mass, but I'm unsure which is my desired compound. How do I identify the correct regioisomer and how can I favor its formation?
Answer:
The presence of two products with the same mass indicates the formation of regioisomers: the desired 1-(3-methylpiperazin-1-yl)butan-1-one (acylation at the N4 position) and the undesired 1-(2-methylpiperazin-1-yl)butan-1-one (acylation at the N1 position). The formation of these isomers is governed by the relative nucleophilicity of the two nitrogen atoms in 3-methylpiperazine.
Understanding Regioselectivity:
The two nitrogen atoms in 3-methylpiperazine have different pKa values, which reflect their basicity and, consequently, their nucleophilicity. The pKa values for 2-methylpiperazine (a close analog) are approximately 9.60 and 5.62.[1][2] The higher pKa value corresponds to the more basic nitrogen, which is the one further away from the electron-donating but sterically hindering methyl group (N4). The lower pKa corresponds to the less basic, more sterically hindered nitrogen adjacent to the methyl group (N1).
Therefore, the acylation reaction is expected to preferentially occur at the more nucleophilic and less sterically hindered N4 position, making 1-(3-methylpiperazin-1-yl)butan-1-one the major product. However, reaction conditions can influence the ratio of these isomers.
Strategies to Improve Regioselectivity:
Parameter
Scientific Rationale
Recommended Action
Steric Hindrance
The methyl group at the C3 position sterically hinders the adjacent N1 nitrogen, making it less accessible to the bulky butanoyl chloride. This effect is generally the dominant factor in determining regioselectivity.[3]
Lowering the reaction temperature can enhance the kinetic control of the reaction, further favoring the attack at the less sterically hindered N4 position.
Solvent Choice
The choice of solvent can influence the conformation of the piperazine ring and the solvation of the reactants, which can have a subtle effect on regioselectivity.
Aprotic solvents like dichloromethane or THF are generally preferred. It is advisable to maintain consistent solvent conditions for reproducibility.
Analytical Identification of Regioisomers:
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on and near the piperazine ring will be different for each isomer due to the different electronic environments. Detailed 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity and confirm which nitrogen has been acylated.[4][5]
Chromatography: The two regioisomers will likely have different retention times on HPLC and GC columns due to differences in their polarity and boiling points. Developing a good separation method is crucial for both analysis and purification.
Question 3: I have a significant amount of butanoic acid in my crude product mixture. What is the cause and how can I prevent it?
Answer:
The presence of butanoic acid is due to the hydrolysis of butanoyl chloride . Butanoyl chloride is highly reactive and will readily react with any water present in the reaction mixture.[6][7][8]
Root Causes and Corrective Actions:
Potential Cause
Scientific Rationale
Recommended Action
Wet Solvents or Glassware
Trace amounts of water in the solvent or on the surface of the glassware will hydrolyze the butanoyl chloride, reducing the amount available to react with the piperazine and forming butanoic acid as a byproduct.
Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents for the reaction. If necessary, solvents can be dried over molecular sieves.
Atmospheric Moisture
Butanoyl chloride can react with moisture from the air, especially on a humid day.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
The following diagram illustrates the competing reaction pathways:
Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for maximizing the yield of the desired mono-acylated product?
A: The stoichiometry of the reactants is the most critical parameter. Using a significant excess of 3-methylpiperazine (3-5 equivalents) is the most effective way to minimize the formation of the di-acylated byproduct.
Q2: Should I use a base in this reaction?
A: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl). This HCl will react with the basic nitrogen atoms of the 3-methylpiperazine to form a hydrochloride salt, which is unreactive. To neutralize the HCl and ensure that the piperazine remains available for reaction, you can either use an excess of 3-methylpiperazine (which will also act as the base) or add a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If using an external base, add at least one equivalent per equivalent of butanoyl chloride.
Q3: How can I purify the final product from the byproducts and starting materials?
A: A combination of techniques is usually necessary:
Aqueous Workup: An initial acid-base extraction can remove the acidic butanoic acid byproduct and any unreacted basic 3-methylpiperazine.
Column Chromatography: This is often the most effective method for separating the desired product from the regioisomeric and di-acylated byproducts, as they will have different polarities. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common choice.
Q4: Can I use a protecting group strategy to avoid di-acylation and control regioselectivity?
A: Yes, a protecting group strategy is a viable but more lengthy approach. You could, for example, protect one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc). However, for an unsymmetrical piperazine like 3-methylpiperazine, the protection step itself may yield a mixture of regioisomers. A more advanced strategy would be required to selectively protect one nitrogen over the other, adding complexity to the overall synthesis. For many applications, controlling the reaction conditions as described above is a more practical approach.
References
2-Methylpiperazine - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]
Etemad, S., Henni, A., & Tontiwachwuthikul, P. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
Solved 10.55 Write an equation for a. hydrolysis of butanoyl | Chegg.com. (2020, November 18). Chegg. Retrieved from [Link]
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2012). ResearchGate. Retrieved from [Link]
[FREE] Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride B. - brainly.com. (2023, September 7). Brainly. Retrieved from [Link]
[Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl chloride. - YouTube. (2025, June 22). YouTube. Retrieved from [Link]
Acyl Chlorides: Reactions and Mechanisms | PDF | Ester | Acid. (n.d.). Scribd. Retrieved from [Link]
Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkle. Retrieved from [Link]
pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved from [Link]
Method for producing optically active 2-methylpiperazine. (n.d.). Google Patents.
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. Retrieved from [Link]
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). PMC. Retrieved from [Link]
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu. Retrieved from [Link]
Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. (2023, July 17). ResearchGate. Retrieved from [Link]
Purification of piperazine. (n.d.). Google Patents.
Separation of n-methyl piperazine from mixtures thereof with piperazine. (n.d.). Google Patents.
Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). UFDC Image Array 2 - University of Florida. Retrieved from [Link]
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. Retrieved from [Link]
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). MDPI. Retrieved from [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). PMC. Retrieved from [Link]
Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Technical Support Center: Overcoming Matrix Effects in 1-(3-Methylpiperazin-1-yl)butan-1-one Plasma Assays
Welcome to the bioanalytical troubleshooting center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with quantifying 1-(3-Methylpipera...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the bioanalytical troubleshooting center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with quantifying 1-(3-Methylpiperazin-1-yl)butan-1-one in plasma using LC-MS/MS. This guide bypasses generic advice to focus purely on the chemical causality of your signal loss and the self-validating protocols required to fix it.
Core Diagnostics: Understanding the Mechanism of Signal Loss
FAQ 1: Why does 1-(3-Methylpiperazin-1-yl)butan-1-one suffer from severe signal loss in plasma samples?
Answer: The signal loss is primarily caused by ion suppression originating from endogenous plasma phospholipids.
1-(3-Methylpiperazin-1-yl)butan-1-one contains a basic piperazine ring (pKa ~9.0), meaning it is readily protonated and analyzed in positive Electrospray Ionization (ESI+) mode. However, biological matrices like plasma are rich in glycerophosphocholines and lysophosphatidylcholines. During the ESI process, these highly surface-active phospholipids compete with your piperazine analyte for space and charge on the surface of the electrospray droplets (1)[1]. Because phospholipids possess a fixed positive charge (choline headgroup) and high hydrophobicity, they monopolize the droplet surface, preventing the target analyte from efficiently entering the gas phase (2)[2].
Mechanism of ESI ion suppression caused by phospholipid droplet surface competition.
FAQ 2: How can I definitively prove that phospholipids are causing my matrix effects?
Answer: You must perform a Post-Column Infusion (PCI) experiment. This self-validating system maps the exact elution windows where matrix components suppress your analyte's signal, allowing you to correlate suppression zones with phospholipid elution times (typically monitored via an m/z 184 precursor ion scan) (3)[3].
Step-by-Step PCI Diagnostic Protocol:
Setup: Connect a syringe pump to a T-zero mixing tee placed between the analytical column output and the mass spectrometer source inlet.
Infusion: Continuously infuse a pure standard solution of 1-(3-Methylpiperazin-1-yl)butan-1-one (e.g., 100 ng/mL at 10 µL/min) into the MS to establish a high, steady baseline.
Injection: Inject a blank plasma extract (prepared via your current method) onto the HPLC column and run your standard gradient.
Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte.
Analysis: A steady baseline indicates no matrix effect. Sharp drops in the baseline (negative peaks) indicate zones of severe ion suppression. If your analyte's retention time falls into these "valleys," you have a confirmed matrix effect.
Post-column infusion diagnostic workflow for mapping matrix suppression zones.
Advanced Corrective Workflows
FAQ 3: Standard Protein Precipitation (PPT) isn't working. What is the most effective sample preparation strategy?
Answer: Standard PPT using acetonitrile or methanol effectively crashes proteins but leaves nearly 100% of phospholipids in the supernatant (1)[1]. To overcome this, you must upgrade to Phospholipid Removal (PLR) plates (e.g., Agilent Captiva EMR-Lipid, Waters Ostro, or Supelco HybridSPE) (3)[3]. These plates use a combination of size exclusion and specific Lewis acid-base interactions to selectively trap phospholipids while allowing the piperazine derivative to pass through.
Step-by-Step PLR Protocol:
Aliquot: Transfer 100 µL of plasma into the well of a PLR 96-well plate.
Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).
Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. (Causality note: The acidic crash solvent disrupts analyte-protein binding, ensuring high recovery of the basic piperazine).
Mixing: Aspirate and dispense 3-5 times using a multichannel pipette to ensure complete protein precipitation.
Elution: Apply a vacuum (10-15 in Hg) or positive pressure for 3-5 minutes. The sorbent will trap the precipitated proteins and selectively bind the phospholipids.
Analysis: The resulting eluate is clean, phospholipid-free, and directly injectable.
Decision tree for optimizing sample preparation to eliminate matrix effects.
FAQ 4: Can I resolve the matrix effect chromatographically without changing my sample prep?
Answer: Sometimes, but it requires shifting the analyte's retention time away from the phospholipid elution zone. Phospholipids typically elute late in reversed-phase chromatography due to their long aliphatic chains (4)[4].
Action: Adjust your mobile phase gradient. If 1-(3-Methylpiperazin-1-yl)butan-1-one co-elutes with early lysophospholipids, decrease the initial organic concentration to increase analyte retention.
Alternative: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These stationary phases offer alternative selectivity (pi-pi interactions) for the piperazine ring, often shifting its elution away from the purely hydrophobic retention mechanism of phospholipids on standard C18 columns.
Quantitative Data & Benchmarks
To evaluate the success of your troubleshooting, compare your results against these standard benchmarks for basic analytes in plasma.
Table 1: Comparison of Sample Preparation Techniques for Piperazine Derivatives
Sample Prep Method
Analyte Recovery (%)
Matrix Factor (MF)*
Phospholipid Removal (%)
Cost/Time Efficiency
Standard PPT (Acetonitrile)
85 - 95%
0.40 - 0.60 (Severe Suppression)
< 5%
Low Cost / Fast
Liquid-Liquid Extraction (LLE)
60 - 80%
0.85 - 0.95
~ 80%
Low Cost / Slow
Solid Phase Extraction (MCX)
85 - 90%
0.90 - 1.05
~ 90%
High Cost / Moderate
PLR Plates (e.g., EMR-Lipid)
90 - 98%
0.95 - 1.02 (Ideal)
> 99%
High Cost / Fast
*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement.
Internal Standardization
FAQ 5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for this assay?
Answer: Even with rigorous phospholipid depletion, minor matrix variations between individual patient plasma samples can occur. A SIL-IS (e.g., deuterated 1-(3-Methylpiperazin-1-yl)butan-1-one-d3) is chemically identical to your target analyte but has a different mass. It co-elutes exactly with the target analyte and experiences the exact same ionization environment (5)[5]. By quantifying the ratio of the Analyte peak area to the SIL-IS peak area, any residual ion suppression is mathematically canceled out, ensuring absolute quantitative trustworthiness (6)[6].
References
Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Agilent Technologies.
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate.
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions.
Stability of Piperazin-2-one-d6 in different biological m
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
Technical Support Center: Optimizing GC-MS Analysis for 1-(3-Methylpiperazin-1-yl)butan-1-one
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve severe baseline noise and pea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve severe baseline noise and peak tailing issues when analyzing piperazine derivatives.
This guide moves beyond basic troubleshooting by addressing the mechanistic causality behind baseline disturbances, providing self-validating protocols, and ensuring your GC-MS workflows yield high signal-to-noise (S/N) ratios.
Analyte Profiling: The Mechanistic Root Cause
1-(3-Methylpiperazin-1-yl)butan-1-one is an amide-containing piperazine derivative. While the N1 position is acylated, the N4 position remains a secondary amine .
The Causality of Noise: Secondary amines are highly polar and basic. During vaporization in the GC inlet, this functional group acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with exposed, active silanol (-SiOH) groups on the glass liner and the column's stationary phase. Instead of traveling cleanly through the column as a sharp Gaussian band, the analyte continuously adsorbs and desorbs. This chromatographic smearing is often misinterpreted by software and analysts as continuous baseline noise or a broad "hump"[1].
Diagnostic FAQs: Isolating the Source of Baseline Noise
Q: My baseline noise is extremely high, but it only appears after injecting the piperazine sample. Why?A: If the noise is injection-dependent, the root cause is analyte adsorption, not system contamination. The secondary amine in the piperazine ring interacts with active sites, causing the molecule to smear across the chromatogram, which mimics chemical noise[1]. Derivatization is strictly required to cap this active amine and restore a flat baseline[1].
Q: How can I definitively tell if the baseline noise is from the GC column or a carrier gas leak?A: You must analyze the mass spectrum of the background noise itself. If you observe high abundances of m/z 73, 207, and 281, you are detecting cyclic siloxanes resulting from normal column bleed[2]. However, if you simultaneously observe m/z 18 (water), 28 (nitrogen), and 32 (oxygen), your carrier gas is contaminated or there is an atmospheric leak. Oxygen rapidly accelerates the degradation of the stationary phase at high temperatures, exponentially increasing baseline noise[3].
Q: I replaced the column, cleaned the ion source, and baked out the system, but the baseline noise remains high. What did I miss?A: Check the MS transfer line for graphite ferrule particles. Overtightening column nuts can shear off microscopic graphite flakes[4]. Graphite is a highly porous, powerful absorbent. It traps volatile matrix components and slowly outgasses them under the high vacuum of the mass spectrometer[4]. Because this outgassing is continuous, it elevates the entire baseline.
Quantitative Diagnostic Data
To effectively troubleshoot, compare your background mass spectra against the quantitative thresholds in the table below.
Diagnostic m/z Ions
Relative Abundance Threshold
Root Cause
Mechanistic Impact on S/N Ratio
73, 207, 281
> 10% of base peak
Column Bleed
Continuous siloxane background reduces S/N by raising the noise floor. Requires a low-bleed phase[2].
18, 28, 32
m/z 28:32 ratio ≈ 4:1
Air/Water Leak
Oxygen degrades the stationary phase at high temps, causing irreversible noise spikes[3].
73, 149, 207
> 5% of base peak
Septum Bleed
Phthalates and siloxanes from degraded septa accumulate in the liner, creating baseline humps[5].
Use the following self-validating logic tree to isolate the exact source of your baseline noise before dismantling your instrument.
Caption: GC-MS Baseline Noise Diagnostic Workflow
Protocol A: System Isolation & Self-Validating Leak Check
This protocol is a self-validating system: by systematically isolating components, you definitively prove where the noise originates.
Cap the MS Transfer Line: Remove the GC column from the MS interface and install a blanking nut. Pump down the mass spectrometer. If the baseline noise persists, the issue is isolated to a dirty ion source or detector electronics.
Air/Water Validation: If the baseline is flat when capped, reinstall the column and monitor m/z 18, 28, and 32. If m/z 18 is disproportionately high, moisture is entering the system, likely from exhausted carrier gas traps. Replace the traps immediately[3].
Inlet Maintenance: Replace the septum. Degraded septa accumulate particles that cause baseline instability[5]. Install a highly deactivated splitless liner with deactivated glass wool to minimize active sites[2].
Protocol B: Derivatization of 1-(3-Methylpiperazin-1-yl)butan-1-one
Mechanistic Causality: Reacting the secondary amine with Trifluoroacetic Anhydride (TFAA) replaces the active N-H proton with a bulky, electron-withdrawing trifluoroacetyl group. This completely eliminates hydrogen bonding, dramatically increases volatility, and restores a flat, noise-free baseline.
Caption: TFAA Derivatization Workflow for Piperazine Analytes
Step-by-Step Methodology:
Extraction: Extract the 1-(3-Methylpiperazin-1-yl)butan-1-one from your sample matrix using an appropriate solvent (e.g., ethyl acetate) and filter through a 0.22 µm PTFE syringe filter.
Evaporation: Transfer 100 µL of the extract to a silanized glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen. (Critical Note: Any residual moisture will quench the TFAA reagent, causing the derivatization to fail).
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of dry ethyl acetate to the dried residue[1].
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes[1].
Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under nitrogen in a fume hood (TFAA is highly corrosive). Reconstitute the derivatized analyte in 100 µL of dry ethyl acetate[1].
Validation Injection: Inject 1 µL of a pure solvent blank, followed by the derivatized sample. The blank validates that the system flow path is clean. The derivatized sample will now yield a sharp, symmetrical peak with a high S/N ratio, free of baseline humps.
References
Phenomenex - GC Column Troubleshooting Guide: Baseline Noise or Drift. Available at: [Link]
Oxford University Press (OUP) - Gas Chromatography Problem Solving and Troubleshooting. Available at: [Link]
LCGC International - Five Things You May Not Know About GC: Low-Bleed Columns and Inertness. Available at: [Link]
A Comparative Guide to Validating 1-(3-Methylpiperazin-1-yl)butan-1-one Purity using LC-MS/MS
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with traditional analytical techniques for the purity validation of 1-(3-Methylpiperazin-1-yl)butan-1-one, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices and present a self-validating protocol, underscoring the superior capabilities of LC-MS/MS in modern pharmaceutical analysis.[1][2][3]
The Analytical Imperative: Why Purity Matters
1-(3-Methylpiperazin-1-yl)butan-1-one is a versatile intermediate. However, its synthesis can lead to a range of process-related impurities, such as unreacted starting materials (e.g., 3-methylpiperazine), byproducts from side reactions, or degradation products.[4][5] The presence of these impurities, even at trace levels, can have a significant impact on the quality, safety, and stability of the final drug product.[4] Therefore, a highly sensitive and selective analytical method is paramount for their detection and quantification.
LC-MS/MS: The Gold Standard for Purity Profiling
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a workhorse in pharmaceutical analysis, it has limitations, particularly when dealing with compounds that lack a strong chromophore or when impurities co-elute with the main peak.[6][7][8] LC-MS/MS overcomes these challenges by coupling the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1][9][10] This allows for the confident identification and quantification of impurities, even at levels undetectable by conventional methods.[6][8][11]
A Validated LC-MS/MS Protocol for 1-(3-Methylpiperazin-1-yl)butan-1-one
This protocol is designed to be a self-validating system, incorporating system suitability tests, calibration standards, and quality control samples to ensure data integrity, in line with the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16]
Experimental Workflow
Caption: Workflow for LC-MS/MS Purity Validation.
Step-by-Step Methodology
Preparation of Standards and Samples:
Stock Solution: Accurately weigh and dissolve 1-(3-Methylpiperazin-1-yl)butan-1-one in methanol to prepare a 1 mg/mL stock solution.
Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, mid, and high) from a separate stock solution to ensure accuracy and precision.
Test Sample: Prepare the sample to be tested at a concentration of 10 µg/mL.
LC-MS/MS Instrumentation and Conditions:
The choice of a C18 reversed-phase column is based on its versatility and excellent retention for moderately polar compounds like piperazine derivatives.
A gradient elution is employed to ensure the separation of the main compound from potential impurities with varying polarities.
Electrospray ionization (ESI) in positive mode is selected as piperazine derivatives readily form positive ions.
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific compounds.[17]
Parameter
Condition
Rationale
LC System
UHPLC System
Provides high resolution and fast analysis times.[10]
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Excellent retention for piperazine derivatives.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for efficient ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting the analyte.
Gradient
5% to 95% B over 5 minutes
Ensures separation of compounds with different polarities.
Flow Rate
0.4 mL/min
Optimal for the column dimensions.
Column Temp.
40 °C
Ensures reproducible retention times.
MS System
Triple Quadrupole Mass Spectrometer
Ideal for quantitative analysis using MRM.
Ionization Mode
Electrospray Ionization (ESI), Positive
Piperazine derivatives readily form positive ions.
MRM Transitions
Precursor Ion > Product Ion (Specific to each compound)
Provides high selectivity and sensitivity.
Method Validation (as per ICH Q2(R1) Guidelines): [12][13][14][15][16]
Specificity: Analyze a blank sample, the main compound, and known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) > 0.99 is desirable.
Accuracy: Analyze the QC samples and express the results as a percentage of the nominal concentration.
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing the QC samples multiple times.
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
To illustrate the superiority of LC-MS/MS, let's consider a hypothetical scenario where a batch of 1-(3-Methylpiperazin-1-yl)butan-1-one is analyzed by both LC-MS/MS and a standard HPLC-UV method.
Hypothetical Experimental Data
Analyte
Retention Time (min)
HPLC-UV (% Area)
LC-MS/MS (ng/mL)
Purity by LC-MS/MS (%)
1-(3-Methylpiperazin-1-yl)butan-1-one
2.5
99.5
9980
99.80
Impurity A (3-Methylpiperazine)
1.2
0.3
15
0.15
Impurity B (Co-eluting with main peak)
2.5
Not Detected
5
0.05
Total Purity
99.8%
99.80%
In this scenario, HPLC-UV provides a seemingly high purity value. However, LC-MS/MS reveals a co-eluting impurity (Impurity B) that is completely missed by the UV detector.[8] This highlights the critical advantage of mass spectrometric detection in providing a more accurate and reliable purity assessment.[6][11]
Caption: Comparison of HPLC-UV and LC-MS/MS.
Conclusion
For the critical task of validating the purity of pharmaceutical intermediates like 1-(3-Methylpiperazin-1-yl)butan-1-one, LC-MS/MS stands out as the unequivocally superior analytical technique. Its unparalleled sensitivity, selectivity, and ability to identify and quantify even trace-level and co-eluting impurities provide a level of confidence that is essential in modern drug development.[1][9][10] While HPLC-UV remains a useful tool for routine analysis, LC-MS/MS is indispensable for comprehensive impurity profiling and ensuring the highest standards of quality and safety in the pharmaceutical industry.
References
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. [Link]
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Salunkhe, S. S., Kulkarni, A. S., Chakole, R. D., & Charde, M. S. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 270-289. [Link]
Current Developments in LCMS for Pharmaceutical Analysis. (n.d.). ResearchGate. [Link]
Liquid Chromatography-Mass Spectrometry: A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(6), 1-10. [Link]
ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]
Peters, F. T., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry : JMS, 45(4), 400–411. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS): A Hyphenated Technique. (2025). Asian Journal of Pharmaceutical Research and Development. [Link]
Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of clinical medicine, 11(6), 1729. [Link]
Zhou, J., & Li, Y. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 970(1-2), 113–125. [Link]
Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). ResearchGate. [Link]
High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]
Stanimirovic, I., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. [Link]
Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]
A Review on Isolation and Characterization of Impurities. (2022). World Journal of Pharmaceutical Research. [Link]
Navigating the Nuances of Cell Viability: A Guide to Reproducible Assays for 1-(3-Methylpiperazin-1-yl)butan-1-one and Novel Compounds
A Senior Application Scientist's Perspective on Ensuring Data Integrity and Comparability In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a cornerst...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Ensuring Data Integrity and Comparability
In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. This guide provides a comprehensive framework for conducting reproducible cell viability assays, with a specific focus on the novel compound 1-(3-Methylpiperazin-1-yl)butan-1-one. While direct public-domain data on the biological activity of this specific molecule is limited, the principles and protocols outlined here serve as a robust methodology for its characterization and for the evaluation of any new chemical entity.
The reproducibility of in vitro assays is a critical issue in biomedical research.[1] Factors ranging from the choice of assay and cell type to subtle variations in experimental conditions can significantly impact the outcome and interpretation of results.[2][3] This guide is designed to equip researchers with the knowledge and tools to navigate these complexities, ensuring the generation of reliable and comparable data.
Understanding the Compound: 1-(3-Methylpiperazin-1-yl)butan-1-one
1-(3-Methylpiperazin-1-yl)butan-1-one is a piperazine derivative. Piperazine and its analogs are common scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[4][5] Given this background, it is plausible that 1-(3-Methylpiperazin-1-yl)butan-1-one could modulate cellular processes affecting viability. A thorough investigation using standardized and well-controlled assays is therefore essential to elucidate its biological profile.
The Foundation of Reproducibility: Choosing the Right Assay
Several methods are available to assess cell viability, each with its own advantages and limitations.[6] The choice of assay should be guided by the specific research question, the cell type being used, and the potential for compound interference.[7]
Here, we compare three commonly used colorimetric assays: MTT, XTT, and CCK-8. These assays measure the metabolic activity of viable cells, which is often used as a proxy for cell number.[8][9]
Reduction of XTT to a water-soluble formazan product by metabolically active cells.
No solubilization step required, higher sensitivity than MTT.
More expensive than MTT.
CCK-8 (Cell Counting Kit-8)
Utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
High sensitivity, low toxicity, simple one-step addition.
Can be more expensive than MTT.
For initial screening of 1-(3-Methylpiperazin-1-yl)butan-1-one, the MTT assay offers a cost-effective and well-established starting point. However, to ensure the robustness of the findings, it is highly recommended to validate the results with a second, mechanistically distinct assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
Experimental Design for Maximizing Reproducibility
A well-designed experiment is the bedrock of reproducible data. The following workflow illustrates the key stages and considerations for a cell viability assay.
Caption: A generalized workflow for conducting a cell viability assay.
Detailed Protocol: MTT Assay for 1-(3-Methylpiperazin-1-yl)butan-1-one
This protocol provides a step-by-step guide for performing an MTT assay. It is crucial to optimize seeding density and incubation times for each cell line to ensure they are in the logarithmic growth phase during the assay.[7][9]
Materials:
Human cancer cell line (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
1-(3-Methylpiperazin-1-yl)butan-1-one
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
96-well flat-bottom plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Culture cells to ~80% confluency.
Trypsinize and resuspend cells in complete medium.
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
Compound Treatment:
Prepare a stock solution of 1-(3-Methylpiperazin-1-yl)butan-1-one in DMSO.
Perform serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.
Remove the medium from the wells and add 100 µL of the compound dilutions.
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Assay:
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
Carefully aspirate the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[13]
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.[13]
Subtract the absorbance of the blank wells (medium and MTT only).
Calculate cell viability as a percentage of the vehicle control:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Factors Influencing Reproducibility and Best Practices
To ensure the integrity of your data, it is essential to be aware of and control for potential sources of variability.
Caption: Key factors influencing the reproducibility of cell viability assays.
Best Practices for Enhanced Reproducibility:
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and rule out cross-contamination.
Consistent Cell Culture: Maintain consistent cell culture practices, including media formulation, passage number, and seeding density.[7]
Assay Optimization: Optimize assay parameters such as cell seeding density and incubation times for each specific cell line.
Appropriate Controls: Always include positive, negative, and vehicle controls in every experiment.
Minimize Edge Effects: To mitigate the "edge effect" where wells on the perimeter of a plate can have different evaporation rates, consider not using the outer wells for experimental samples.[14]
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters.
Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine significance.
Inter-Assay and Inter-Laboratory Comparison: When possible, compare results across different assay platforms and, ideally, between different laboratories to ensure robustness.[1]
Conclusion
The assessment of cell viability is a fundamental yet nuanced aspect of preclinical drug development. By understanding the underlying principles of different assays, implementing rigorous experimental design, and adhering to best practices for reproducibility, researchers can generate high-quality, reliable data for novel compounds like 1-(3-Methylpiperazin-1-yl)butan-1-one. This commitment to scientific integrity is paramount for making informed decisions in the journey from discovery to clinical application.
References
Harrill, J. A., et al. (2019). A Population-Based Human In Vitro Approach to Quantify Inter-Individual Variability in Responses to Chemical Mixtures. Toxicological Sciences, 167(2), 560–573. [Link]
Single Use Support. Cell viability & viability assays: 7 facts to be aware of. (August 10, 2023). [Link]
Pamies, D., et al. (2018). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 35(3), 271–293. [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (May 1, 2013). [Link]
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (April 2, 2024). [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
Meerloo, J. van, et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 56(1), 9.14.1–9.14.9. [Link]
Fallahi-Samberan, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5871. [Link]
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]
Herth, M. M., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 64(14), 10344–10356. [Link]
Wang, Y., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338–1347. [Link]
Desai, N. C., et al. (2011). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 8(2), 585-592. [Link]
Shawali, A. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 143-153. [Link]
El-Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 8793. [Link]
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][15]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]
Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6549. [Link]
Tsen, C. M., et al. (2009). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) enhances invasiveness of lung cancer cells by up-regulating contactin-1 via the alpha7 nicotinic acetylcholine receptor/ERK signaling pathway. Chemico-Biological Interactions, 179(2-3), 154–159. [Link]
Cross-Validation of Small Molecule Binding Kinetics: A Comparative Guide for 1-(3-Methylpiperazin-1-yl)butan-1-one
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for the cross-validation of bindi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for the cross-validation of binding kinetics for the novel small molecule, 1-(3-Methylpiperazin-1-yl)butan-1-one, hereafter referred to as "Compound X". For researchers, scientists, and drug development professionals, understanding the nuances of different biophysical techniques is crucial for making informed decisions in hit-to-lead and lead optimization campaigns.[1] This document will provide an in-depth comparison of two orthogonal, industry-standard methods: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
The central tenet of robust drug discovery is the validation of experimental findings through multiple, independent methodologies.[2] Relying on a single technique can lead to artifacts or misinterpretations of a compound's true kinetic profile. By employing orthogonal approaches, we can triangulate the data and gain a higher degree of confidence in the measured association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D).
The Importance of Kinetic Cross-Validation
While binding affinity (K_D) is a critical parameter, the kinetics that define this equilibrium—the on- and off-rates—provide a more dynamic picture of the drug-target interaction.[3] A compound with a rapid on-rate and a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo. Cross-validation of these kinetic parameters helps to:
Mitigate Method-Specific Artifacts: Each biophysical technique has its own set of potential artifacts. Cross-validation can help identify and account for these.
Increase Confidence in Structure-Activity Relationships (SAR): Reliable kinetic data is essential for building accurate SAR models that guide medicinal chemistry efforts.[1]
Provide a More Complete Picture of the Binding Event: Different techniques can provide complementary information about the thermodynamics and stoichiometry of binding.[1]
This guide will now delve into the practical application of two powerful techniques for characterizing the binding kinetics of Compound X.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that measures the binding of an analyte (Compound X) to a ligand (the target protein) immobilized on a sensor surface.[4][5] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[4][5]
Experimental Workflow:
The following diagram illustrates the typical workflow for an SPR experiment:
Caption: SPR Experimental Workflow.
Detailed Protocol for SPR Analysis of Compound X:
Target Immobilization:
The target protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.[6]
The goal is to achieve a surface density that provides an adequate signal window without introducing mass transport limitations.
Assay Execution:
A series of concentrations of Compound X are prepared in a suitable running buffer (e.g., HBS-EP+).
Each concentration is injected over the sensor surface for a defined period to monitor the association phase.
This is followed by an injection of running buffer to monitor the dissociation phase.
Between cycles, the sensor surface is regenerated using a low pH buffer to remove any remaining bound analyte.
Data Analysis:
The resulting sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference flow cell.
The association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[7]
The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
Hypothetical SPR Data for Compound X:
Parameter
Value
Association Rate (k_on)
2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off)
5.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (K_D)
20 nM
Method 2: Radioligand Binding Assay
Radioligand binding assays are a classic and powerful tool for studying drug-receptor interactions.[8][9] These assays utilize a radioactively labeled ligand (the radioligand) to quantify the binding of an unlabeled compound (Compound X) to a target receptor.
Experimental Workflow:
The following diagram outlines the steps involved in a competitive radioligand binding assay:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol for Radioligand Binding Analysis of Compound X:
Membrane Preparation:
Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.
The protein concentration of the membrane preparation is determined using a standard protein assay.
Competitive Binding Assay:
A fixed concentration of a suitable radioligand (typically at or below its K_D) is incubated with the membrane preparation in the presence of increasing concentrations of Compound X.[10]
The incubation is allowed to reach equilibrium.
Separation and Detection:
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
Unbound radioligand is washed away.
The radioactivity retained on the filter is quantified by liquid scintillation counting.[11]
Data Analysis:
The data are plotted as the percentage of specific binding versus the concentration of Compound X.
The IC₅₀ value (the concentration of Compound X that inhibits 50% of specific radioligand binding) is determined by non-linear regression.
The inhibitory constant (K_i) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Hypothetical Radioligand Binding Data for Compound X:
Parameter
Value
IC₅₀
35 nM
K_i
18 nM
Comparative Analysis and Cross-Validation
A direct comparison of the kinetic and affinity data obtained from both SPR and radioligand binding assays is essential for a comprehensive understanding of Compound X's interaction with its target.
Parameter
SPR
Radioligand Binding
Principle
Label-free, real-time optical detection
Endpoint assay using a radiolabeled probe
Information
k_on, k_off, K_D
K_i (an estimate of K_D)
Throughput
Moderate to High
High
Sample Consumption
Low
Moderate
Hypothetical K_D/K_i
20 nM
18 nM
The hypothetical data for Compound X show good agreement between the K_D value determined by SPR and the K_i value from the radioligand binding assay. This concordance between two orthogonal methods provides strong evidence for the validity of the measured binding affinity.
Conclusion
The cross-validation of binding kinetics is a cornerstone of rigorous drug discovery. By employing orthogonal techniques such as Surface Plasmon Resonance and radioligand binding assays, researchers can obtain a more accurate and reliable characterization of a compound's interaction with its target. The methodologies and comparative framework presented in this guide for 1-(3-Methylpiperazin-1-yl)butan-1-one (Compound X) serve as a robust template for the comprehensive evaluation of novel small molecules, ultimately enabling more confident and data-driven decisions in the progression of drug candidates.
References
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. Cell Surface Receptors, 1-36. Available at: [Link]
Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. (2025, January 4). Available at: [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
Radioligand binding methods: practical guide and tips. ScienceDirect. Available at: [Link]
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. (2025, December 14). Available at: [Link]
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available at: [Link]
Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. (2012, May 1). Available at: [Link]
Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]
Biophysical Approaches. IRBM. Available at: [Link]
Evaluation of Cross-Validation Strategies in Sequence-Based Binding Prediction Using Deep Learning. ACS Publications. (2019, February 7). Available at: [Link]
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. (2019, October 29). Available at: [Link]
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. (2024, November 21). Available at: [Link]
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. Available at: [Link]
The use of biophysical methods in the hit-to-lead process. Drug Target Review. (2021, June 22). Available at: [Link]
Isothermal Titration Calorimetry in Biocatalysis. Frontiers. Available at: [Link]
ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. (2024, January 31). Available at: [Link]
Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical. (2020, May 28). Available at: [Link]
Enhanced information cross-attention fusion for drug–target binding affinity prediction. PMC. (2025, August 28). Available at: [Link]
Cross-validation results on the PDBbind dataset. ResearchGate. Available at: [Link]
Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife. Available at: [Link]
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. (2010, October 14). Available at: [Link]
Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1. Semantic Scholar. (2021, September 28). Available at: [Link]
Binding kinetics. BMG Labtech. (2022, August 26). Available at: [Link]
Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome. PubMed. (2010, November 11). Available at: [Link]
Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. ResearchGate. (2023, July 10). Available at: [Link]
A Structural Activity Relationship (SAR) Comparison of 1-(3-Methylpiperazin-1-yl)butan-1-one and its Analogs: A Guide for Researchers
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous clinically significant drugs.[1][2] Its versatile nature allows for extensive s...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous clinically significant drugs.[1][2] Its versatile nature allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a wide array of biological systems, from the central nervous system to cancerous cells.[3][4] This guide delves into a comparative analysis of the structural activity relationship (SAR) of 1-(3-methylpiperazin-1-yl)butan-1-one, a compound of interest for its potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide will draw upon established SAR principles of closely related N-acylpiperazine analogs to provide a predictive framework for its biological activity and guide future research endeavors.
Our exploration will focus on dissecting the key structural components of 1-(3-methylpiperazin-1-yl)butan-1-one: the 3-methylpiperazine ring and the butanoyl acyl group. By examining how modifications to these moieties in analogous compounds influence their biological effects, we can infer the potential impact of these features on the target molecule's potency, selectivity, and overall pharmacological profile.
The Pivotal Role of the Piperazine Scaffold and its N-Acylation
The piperazine ring's two nitrogen atoms provide crucial points for molecular interactions and synthetic modifications. N-acylation, the process of attaching an acyl group to one of these nitrogens, is a common strategy to modulate the compound's properties. The nature of the acyl group can significantly impact the molecule's interaction with biological targets.[5] For instance, studies on N-acyl-N-phenylpiperazines as inhibitors of Excitatory Amino Acid Transporters (EAATs) have shown that the structure of the acyl group is a critical determinant of inhibitory potency.[1]
Deciphering the Structural Activity Relationship: A Comparative Analysis
To construct a hypothetical SAR profile for 1-(3-methylpiperazin-1-yl)butan-1-one, we will analyze data from structurally analogous compounds. This comparative approach will focus on two key areas of modification: the piperazine ring and the N-acyl chain.
The Influence of Piperazine Ring Substitution
The presence and position of substituents on the piperazine ring can dramatically alter a compound's biological activity. The 3-methyl group in our target compound is a key feature to consider.
Impact of the 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk. This can influence the compound's binding affinity and selectivity for its target receptor. For example, in a series of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines developed as Platelet-Activating Factor (PAF) antagonists, the presence of a methyl group on the pyridine ring (a different part of the molecule, but illustrating the principle of substitution) led to a significant improvement in oral activity.[6] It is plausible that the 3-methyl group on the piperazine ring of our target compound could similarly enhance its pharmacokinetic properties or modulate its interaction with a specific binding pocket.
Comparison with Unsubstituted and Other Substituted Piperazines: To understand the specific contribution of the 3-methyl group, it is essential to compare its potential activity with that of 1-(piperazin-1-yl)butan-1-one (unsubstituted) and analogs with other substituents at the 3-position. Generally, the introduction of small alkyl groups can enhance lipophilicity, potentially improving cell membrane permeability. However, larger or more polar substituents could have different effects. For instance, in a study of neuroleptic 1-piperazino-3-phenylindans, systematic variation of structural components, including substituents on the piperazine ring, was crucial in developing a potent and long-acting compound.[7]
The Role of the N-Butanoyl Group
The butanoyl group is another critical determinant of the molecule's overall activity. Its length, flexibility, and potential for hydrogen bonding can all play a role in target engagement.
Varying the Acyl Chain Length: The four-carbon butanoyl chain provides a degree of flexibility. Shortening or lengthening this chain would likely alter the compound's ability to fit into a specific binding site. For example, in a series of quinoxalinyl-piperazine anticancer agents, the nature of the acyl-like moiety was a key factor in their potent activity.[2][8]
Introducing Functionality to the Acyl Chain: The introduction of functional groups, such as hydroxyl or amino groups, to the butanoyl chain could create new hydrogen bonding opportunities with the target, potentially increasing binding affinity. Studies on PAF antagonists have shown that incorporating hydroxyl and amino groups into the N-acyl chain of piperazine derivatives resulted in compounds with high potency.[6]
Comparison with Aromatic Acyl Groups: Replacing the aliphatic butanoyl group with an aromatic acyl group, such as a benzoyl group, would introduce rigidity and potential for π-π stacking interactions. This has been shown to be a successful strategy in the development of phenyl(piperazin-1-yl)methanone derivatives as inhibitors of monoacylglycerol lipase (MAGL).[9][10]
Comparative Data of Structurally Related Analogs
To provide a quantitative basis for our SAR discussion, the following table summarizes the biological activities of several N-acylpiperazine derivatives. While not direct analogs of 1-(3-methylpiperazin-1-yl)butan-1-one, they share key structural features and provide valuable insights.
Compound/Analog Series
Biological Target/Activity
Key Structural Features & SAR Insights
IC50/Ki Values
Reference
N-acyl-N-phenylpiperazines
Excitatory Amino Acid Transporters (EAATs)
The bicyclic acyl group was found to be important for activity. Modifications to the phenyl ring substituent altered potency.
To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to the potential biological activities of 1-(3-methylpiperazin-1-yl)butan-1-one and its analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Test compounds dissolved in DMSO
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
Incubate the plates for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Protocol 2: Receptor Binding Assay
This protocol is used to determine the affinity of a compound for a specific receptor.
Radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
Test compounds at various concentrations
Scintillation cocktail and a scintillation counter
Glass fiber filters
Procedure:
In a reaction tube, combine the cell membranes, radiolabeled ligand, and the test compound or vehicle.
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
Calculate the specific binding and determine the Ki value (inhibitory constant) of the test compound using competitive binding analysis software.[11]
Visualizing Structural Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the key structural modifications for SAR studies and a typical experimental workflow.
Caption: Key structural modifications for SAR studies of 1-(3-Methylpiperazin-1-yl)butan-1-one.
Caption: A typical workflow for the biological evaluation of novel therapeutic compounds.
Conclusion and Future Directions
Future research should focus on the synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one and a series of its analogs with systematic modifications to the piperazine ring and the N-acyl chain. The evaluation of these compounds in a battery of relevant biological assays, such as those targeting CNS receptors or cancer cell lines, will be crucial to elucidate the specific SAR for this chemical class and to identify promising lead compounds for further development. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to embark on this exciting area of drug discovery.
References
Please note that the following references are provided for the general principles and related compounds discussed in this guide.
Hansen, K. B., et al. (2012). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). Bioorganic & Medicinal Chemistry, 20(15), 4694-4703.
Fernandez, F., et al. (1996). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 39(1), 38-46.
(Reference not directly cited in the text, but relevant to piperazine SAR)
(Reference not directly cited in the text, but relevant to piperazine SAR)
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
Hong, S. S., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1869.
Naveen, K., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1][12]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4124-4129.
Marazzi, G., et al. (1975). Pharmacological properties of new neuroleptic compounds. Arzneimittel-Forschung, 25(10), 1594-1600.
Di Martino, R. M. C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596.
Lee, H. W., et al. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 18(22), 7966-7974.
Di Martino, R. M. C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. Available at: [Link]
Lee, H. W., et al. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 20(3), 1335-1342.
Bogeso, K. P., et al. (1985). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 28(12), 1817-1828.
(Reference not directly cited in the text, but relevant to piperazine SAR)
(Reference not directly cited in the text, but relevant to piperazine SAR)
Zhang, X., et al. (2018). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 8(52), 29699-29717.
(Reference not directly cited in the text, but relevant to piperazine SAR)
(Reference not directly cited in the text, but relevant to piperazine SAR)
(Reference not directly cited in the text, but relevant to piperazine SAR)
Janovec, L., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 513.
Seeman, P. (1981). Pharmacologic features and effects of neuroleptics.
Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
Malinski, R., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-797.
(Reference not directly cited in the text, but relevant to piperazine SAR)
(Reference not directly cited in the text, but relevant to piperazine SAR)
Inter-Laboratory Validation of 1-(3-Methylpiperazin-1-yl)butan-1-one Detection Methods: A Comparative Guide
In the evolving landscape of new psychoactive substances (NPS), the emergence of novel compounds presents a continuous challenge to forensic, clinical, and research laboratories. One such compound, 1-(3-Methylpiperazin-1...
Author: BenchChem Technical Support Team. Date: April 2026
In the evolving landscape of new psychoactive substances (NPS), the emergence of novel compounds presents a continuous challenge to forensic, clinical, and research laboratories. One such compound, 1-(3-Methylpiperazin-1-yl)butan-1-one, a derivative of piperazine, necessitates the establishment of robust and reliable analytical methods for its accurate detection and quantification. This guide provides an in-depth comparison of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound, grounded in the principles of inter-laboratory validation. The insights and data presented herein are synthesized from established methodologies for structurally similar piperazine derivatives and authoritative guidelines on analytical method validation.[1][2][3]
The imperative for validated analytical methods for NPS is underscored by the need for accurate identification in toxicological screenings and law enforcement.[4][5][6] An inter-laboratory study, even when conceptualized for a novel compound, serves as a critical framework for assessing the reproducibility and reliability of detection methods across different laboratory settings.[7]
Designing a Hypothetical Inter-laboratory Validation Study
To objectively evaluate the performance of analytical methods for 1-(3-Methylpiperazin-1-yl)butan-1-one, a hypothetical inter-laboratory study was designed. This study involves a consortium of five laboratories with expertise in forensic toxicology and analytical chemistry.
Standardized test materials, including 1-(3-Methylpiperazin-1-yl)butan-1-one spiked into human urine, whole blood, and methanol at varying concentrations, would be distributed to each participating laboratory. The laboratories would then analyze these samples using their in-house, validated GC-MS and LC-MS/MS protocols.
Caption: Workflow of the proposed inter-laboratory validation study.
Comparative Analysis of Detection Methods
The performance of GC-MS and LC-MS/MS for the detection of piperazine derivatives is well-documented.[1][8][9] Based on existing literature, the following table summarizes the anticipated performance characteristics for the analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one.
Performance Metric
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)
0.5 - 5 ng/mL
0.05 - 1 ng/mL
Limit of Quantification (LOQ)
1 - 15 ng/mL
0.1 - 5 ng/mL
Linearity Range
10 - 1000 ng/mL
0.5 - 500 ng/mL
Accuracy (% Recovery)
85 - 110%
90 - 115%
Precision (%RSD)
< 15%
< 10%
Matrix Effect
Moderate (derivatization can mitigate)
Can be significant, requires careful method development
Sample Throughput
Lower (due to longer run times and sample prep)
Higher (faster run times)
Interpretation of Comparative Data:
LC-MS/MS is expected to demonstrate superior sensitivity, with lower LOD and LOQ values, making it highly suitable for detecting trace amounts of the target analyte in biological matrices.[10][11][12] The wider linear range of GC-MS can be advantageous for analyzing samples with highly variable concentrations. While both methods can achieve acceptable accuracy and precision, LC-MS/MS generally offers better precision.[13] Matrix effects can be a challenge in LC-MS/MS, necessitating the use of internal standards and careful sample preparation to ensure data quality.[14]
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the detection of 1-(3-Methylpiperazin-1-yl)butan-1-one using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For many piperazine derivatives, derivatization is employed to improve chromatographic behavior and sensitivity.[8][15]
1. Sample Preparation (Urine):
To 1 mL of urine, add an internal standard.
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
Wash the cartridge with methanol and elute the analyte with a basic methanolic solution.
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization:
To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
Incubate at 70°C for 30 minutes.
Evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for injection.
3. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC system or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 280°C.
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the analysis of NPS in complex biological matrices.[10][11][16]
1. Sample Preparation (Blood):
To 100 µL of whole blood, add an internal standard.
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
Vortex and centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant and evaporate to dryness.
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
Caption: A side-by-side comparison of the GC-MS and LC-MS/MS analytical workflows.
Conclusion and Recommendations
The inter-laboratory validation of analytical methods is paramount for ensuring the reliability and comparability of data, particularly in the context of emerging NPS like 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide, by synthesizing data and protocols from related compounds, provides a framework for establishing robust detection methods.
Recommendations:
For high-throughput screening and routine analysis in clinical and forensic settings, LC-MS/MS is the recommended technique due to its superior sensitivity, speed, and specificity.[10][11]
GC-MS remains a valuable and reliable alternative, particularly in laboratories where LC-MS/MS is not available or for the analysis of less complex matrices. Its robustness and extensive spectral libraries are significant advantages.[1][9]
Method validation is crucial. Regardless of the chosen technique, laboratories must perform a thorough in-house validation following international guidelines to ensure the accuracy and reliability of their results.[2][3]
The continuous evolution of NPS necessitates a proactive approach to analytical method development and validation. By leveraging established principles and fostering inter-laboratory collaboration, the scientific community can effectively address the challenges posed by these emerging substances.
References
Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu. Available at: [Link]
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]
GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers. Available at: [Link]
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. Available at: [Link]
Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Available at: [Link]
Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. Available at: [Link]
Detection and quantification of new designer drugs in human blood: Part 2. PubMed. Available at: [Link]
Detection and identification of designer drugs by nanoparticle-based NMR chemosensing. Royal Society of Chemistry. Available at: [Link]
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library. Available at: [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. Available at: [Link]
New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. PubMed. Available at: [Link]
A Procedural Guide to the Safe Disposal of 1-(3-Methylpiperazin-1-yl)butan-1-one
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical w...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Methylpiperazin-1-yl)butan-1-one.
Hazard Assessment and Immediate Precautions
Before handling the waste, it is critical to operate under the assumption that 1-(3-Methylpiperazin-1-yl)butan-1-one is a hazardous substance. This assessment is based on the known profiles of analogous piperazine compounds.
Table 1: Probable Hazard Profile of 1-(3-Methylpiperazin-1-yl)butan-1-one (Inferred from Related Compounds)
Hazard Classification
Potential GHS Category
Associated Risks & Statements
Acute Toxicity (Oral, Dermal)
Category 4
Harmful if swallowed or in contact with skin.
Skin Corrosion / Irritation
Category 1B / 2
May cause severe skin burns and irritation.
Serious Eye Damage / Irritation
Category 1 / 2A
May cause serious eye damage or irritation.
Skin Sensitization
Sub-category 1B
May cause an allergic skin reaction.
Immediate Safety & Handling Precautions:
All waste handling procedures must be conducted within a certified chemical fume hood. At all times, appropriate Personal Protective Equipment (PPE) is mandatory:
Eye/Face Protection: Chemical safety goggles and a face shield.
Skin Protection: A lab coat with chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with the chemical and any solvents used.
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation outside of the hood.
Waste Segregation: The Foundation of Safety
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring correct disposal.
Experimental Protocol: Waste Segregation
Classify the Waste: 1-(3-Methylpiperazin-1-yl)butan-1-one waste should be classified as non-halogenated organic waste .
Maintain Separation:
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weighing paper, pipette tips) separately from liquid waste solutions containing the compound.
Avoid Incompatibles: Crucially, never mix this waste with incompatible materials. Keep it separate from:
Strong Oxidizing Agents
Strong Acids
Acid Chlorides
Acid Anhydrides
Aqueous Waste: Do not mix with aqueous waste streams unless specifically part of a neutralization protocol, which is not recommended for general disposal.
Step-by-Step Disposal Procedure
The following protocol outlines the process for collecting and storing the waste pending removal by a certified hazardous waste management service.
Select the Waste Container:
Use a clean, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).
The container must have a secure, tight-fitting lid. The container must remain closed at all times except when waste is being added.
Label the Container:
Before adding any waste, affix a "Hazardous Waste" label.
Clearly write the full chemical name: "Waste 1-(3-Methylpiperazin-1-yl)butan-1-one".
List all other components and their approximate percentages (e.g., solvents like methanol or acetonitrile). Do not use abbreviations or chemical formulas.
Include the appropriate GHS hazard pictograms (Corrosion, Health Hazard, Exclamation Mark are likely candidates).
Mark the date when the first waste was added to the container (the "accumulation start date").
Transfer Waste:
Carefully transfer the waste into the designated container using compatible funnels and spark-proof tools.
Minimize the generation of dust if handling solids.
Dispose of Contaminated Materials:
Any item that has come into direct contact with 1-(3-Methylpiperazin-1-yl)butan-1-one is considered hazardous waste. This includes gloves, weighing boats, pipette tips, and absorbent pads used for cleanup. Place these items in the designated solid waste container.
Seal and Store:
Securely close the waste container.
Store the container in a designated and labeled Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.
The SAA should be a cool, dry, well-ventilated area with secondary containment to capture any potential leaks.
Arrange for Professional Disposal:
Once the container is full, or within 12 months of the accumulation start date, arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
The recommended final disposal method is high-temperature incineration at an approved facility.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Methylpiperazin-1-yl)butan-1-one.
Handling
Personal protective equipment for handling 1-(3-Methylpiperazin-1-yl)butan-1-one
As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just reading a safety data sheet—it demands a mechanistic understanding of the chemical's behavior to ensu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just reading a safety data sheet—it demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety. Handling 1-(3-Methylpiperazin-1-yl)butan-1-one , a piperazine-derived amide, requires a rigorous, self-validating safety protocol.
This guide provides researchers and drug development professionals with an authoritative operational and disposal plan, grounded in chemical causality and international safety standards.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-(3-Methylpiperazin-1-yl)butan-1-one features a piperazine ring where the N1 position is acylated (forming a butanamide) and the N4 position remains a secondary amine.
Mechanistic Causality: The secondary amine at the N4 position retains significant nucleophilicity and basicity. Upon contact with physiological moisture (such as ocular fluid or mucous membranes), it can induce localized alkaline hydrolysis, which disrupts cellular lipid bilayers. This mechanism is responsible for the compound's classification as a severe eye and skin irritant (1)[1]. Furthermore, aerosolized particulates or vapors of piperazine derivatives can cause acute respiratory tract irritation (2)[2].
Table 1: Hazard Classification Summary (Based on Piperazine Derivatives)
Every protocol must function as a self-validating system. PPE selection is not arbitrary; it directly mitigates the specific mechanistic hazards identified above. The following table outlines the required PPE, mapped to authoritative regulatory standards.
Table 2: PPE Specifications and Regulatory Standards
Required only if handled outside a ventilated fume hood[3].
Operational Plan: Step-by-Step Handling Protocol
To ensure operational trustworthiness, the handling protocol incorporates built-in validation steps. Do not proceed to the next step unless the current step's validation is successful.
Environmental Validation: Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm).
Self-Validation Check: Read the digital flow monitor or use a tissue/Kimwipe to visually confirm a strong inward draft before opening the sash.
PPE Donning & Integrity Check: Put on the flame-retardant lab coat, chemical safety goggles, and EN 374-compliant nitrile gloves.
Self-Validation Check: Inspect gloves for micro-tears by trapping air inside the glove and applying pressure to ensure no air escapes.
Reagent Transfer: Transport the sealed container of 1-(3-Methylpiperazin-1-yl)butan-1-one to the fume hood using a secondary containment vessel to prevent drop-spills.
Dispensing: Open the container only within the fume hood. Use a clean, dry spatula (if handling a solid/crystalline form) or a calibrated micropipette (if liquid). Avoid rapid movements that generate dust or aerosols (6)[6].
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or a mild acidic solution to neutralize the basic amine), followed by 70% ethanol.
Doffing & Storage: Seal the primary container tightly and store it in a cool, dry, well-ventilated corrosives or general organics cabinet (4)[4]. Remove gloves inside-out to trap surface contaminants.
Figure 1: Step-by-step operational workflow for handling 1-(3-Methylpiperazin-1-yl)butan-1-one.
Emergency Response & Spill Management
In the event of a spill, immediate containment is critical to prevent environmental release and respiratory exposure to corrosive fumes.
Hazard Assessment: Determine the volume. Minor spills (<500 mL or <500 g) can be handled by lab personnel. Major spills require immediate laboratory evacuation.
Containment: For liquid spills, surround the area with inert absorbent pads or vermiculite. For solid spills, avoid dry sweeping to prevent dust generation (6)[6]; instead, slightly dampen the material.
Neutralization & Collection: Mechanically collect the absorbed material using a non-sparking tool and place it into a designated, labeled hazardous waste container (5)[5].
Area Wash: Wash the spill area generously with water and a mild detergent to remove residual basic amines, preventing secondary exposure (7)[7].
Figure 2: Emergency response and spill management pathway for piperazine derivatives.
Disposal Plan
Piperazine derivatives and their amide counterparts are environmentally mobile due to water solubility and must not be released into the municipal water supply or environment (7)[7].
Organic Waste Segregation: Dispose of all unreacted 1-(3-Methylpiperazin-1-yl)butan-1-one and contaminated consumables (gloves, absorbent pads, Kimwipes) in a clearly labeled, sealable organic waste container.
Regulatory Compliance: Transfer the waste to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations (e.g., EPA RCRA guidelines) (3)[3].
Liquid Waste Compatibility: If the chemical is dissolved in an organic solvent, ensure the waste carboy is compatible with both the solvent and the basic amine. Avoid storing this waste with strong oxidizers or acids to prevent hazardous exothermic reactions (5)[5].
References
Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%". Cole-Parmer.